molecular formula C8H18BrN B190822 Coniine hydrobromide CAS No. 637-49-0

Coniine hydrobromide

Cat. No.: B190822
CAS No.: 637-49-0
M. Wt: 208.14 g/mol
InChI Key: BWMPAYPMHXMUAF-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coniine Hydrobromide is the hydrobromide salt of coniine, a potent piperidine alkaloid first isolated from poison hemlock ( Conium maculatum L. ) and historically notable for its role in the execution of the philosopher Socrates . This compound acts as a nicotinic acetylcholine receptor (nAChR) antagonist in the nervous system . Its mechanism involves binding to and stimulating nicotinic receptors at the neuromuscular junction, leading to sustained depolarization and blockage of nerve signal transmission . This action results in a flaccid, ascending muscular paralysis, and in sufficient doses, can cause death from respiratory failure while the conscious mind remains unaffected until the end . The (R)-(-) enantiomer of coniine is generally reported to be the more biologically active and toxic stereoisomer . In research, Coniine Hydrobromide is a critical tool for studying the function of nicotinic receptors and investigating the mechanisms of neuromuscular transmission and blockade . Its structural similarity to nicotine makes it valuable for comparative pharmacological studies. There is also renewed scientific interest in exploring the potential of coniine and its analogs for medical applications, particularly in pain relief, with the aim of developing non-addictive analgesic compounds . This product is provided as a high-purity solid for laboratory research applications. It is intended for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-propylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPAYPMHXMUAF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-49-0
Record name Piperidine, 2-propyl-, hydrobromide (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coniine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coniine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92KKC0S28T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: (S)-(+)-Coniine Hydrobromide vs. (R)-(-)-Coniine Hydrobromide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the stereochemical differentiation between the enantiomers of coniine (2-propylpiperidine), specifically focusing on their hydrobromide salts. While (S)-(+)-coniine is the predominant alkaloid in Conium maculatum (poison hemlock), the non-natural (R)-(-)-enantiomer exhibits significantly higher pharmacological potency and toxicity.[1] This guide synthesizes physicochemical data, nicotinic acetylcholine receptor (nAChR) binding kinetics, and toxicological profiles to support researchers in drug development and neuropharmacology.

Chemical and Physical Profile

Coniine exists as two stereoisomers due to the chiral center at the C2 position of the piperidine ring. The hydrobromide salt form is preferred in research applications for its enhanced stability and crystallinity compared to the volatile free base.

Comparative Properties Table
Property(S)-(+)-Coniine HBr(R)-(-)-Coniine HBr
IUPAC Name (2S)-2-propylpiperidine hydrobromide(2R)-2-propylpiperidine hydrobromide
CAS Number (Base) 458-88-85985-99-9
Molecular Formula C₈H₁₇N[2] · HBrC₈H₁₇N · HBr
Molecular Weight 208.14 g/mol 208.14 g/mol
Melting Point 211 °C (Needles)211 °C (Needles)
Optical Rotation [α]²⁰D +8.4° (c=4.0, CHCl₃)-8.1° (c=4.0, CHCl₃)
Solubility Water, Ethanol, ChloroformWater, Ethanol, Chloroform
Natural Abundance Major alkaloid (>90%)Minor trace / Synthetic

Note on Stability: The hydrobromide salt prevents the oxidation and polymerization often observed in the free base form upon exposure to air and light.

Pharmacology: Stereoselective nAChR Antagonism

The core pharmacological divergence between the enantiomers lies in their binding affinity to the nicotinic acetylcholine receptor (nAChR). Coniine acts as a non-depolarizing neuromuscular blocker, similar to curare, but with distinct stereoselective kinetics.

Mechanism of Action

Both enantiomers function as competitive antagonists at the postsynaptic nAChR. They bind to the α-subunits of the receptor, preventing acetylcholine (ACh) from triggering the opening of the ion channel. This blockade inhibits sodium ion influx, preventing end-plate potential generation and leading to flaccid paralysis.

Potency Rank Order

Research utilizing TE-671 cells (expressing human fetal nicotinic neuromuscular receptors) and mouse bioassays has established a clear potency hierarchy:

Potency: (R)-(-)-coniine > (±)-racemate > (S)-(+)-coniine

The (R)-enantiomer is approximately 1.7x to 2x more potent than the natural (S)-enantiomer. This stereoselectivity suggests that the spatial arrangement of the propyl group in the (R)-configuration allows for a tighter fit within the hydrophobic pocket of the nAChR ligand-binding domain.

Pathway Visualization

Coniine_Mechanism ACh Acetylcholine (ACh) Receptor nAChR (Postsynaptic) ACh->Receptor Normal Binding Channel_Open Ion Channel Opens (Na+ Influx) Receptor->Channel_Open Activation S_Coniine (S)-(+)-Coniine (Low Affinity) S_Coniine->Receptor Weak Competition Channel_Block Channel Blocked (No Depolarization) S_Coniine->Channel_Block R_Coniine (R)-(-)-Coniine (High Affinity) R_Coniine->Receptor Strong Competition R_Coniine->Channel_Block Paralysis Flaccid Paralysis (Respiratory Failure) Channel_Block->Paralysis Downstream Effect

Figure 1: Competitive antagonism of nAChR by Coniine enantiomers. The (R)-isomer exhibits stronger competitive inhibition.

Toxicology Profile

The toxicological data reinforces the pharmacological findings, with the (R)-enantiomer demonstrating a lower lethal dose.

Comparative Toxicity Data (Murine Models)[3]
CompoundLD50 (mg/kg, i.v./bioassay)Relative Toxicity
(R)-(-)-Coniine 7.0High (Reference)
(±)-Coniine (Racemate) 7.7High
(S)-(+)-Coniine 12.1Moderate

Clinical Implications:

  • Respiratory Failure: Death results from paralysis of the diaphragm.

  • Teratogenicity: Coniine is a known teratogen (causing arthrogryposis in livestock).[3] The specific stereoselective contribution to teratogenicity remains an active area of investigation, though both isomers cross the placental barrier.

Experimental Protocols

Protocol A: Synthesis and Isolation of Coniine Hydrobromide

Target: Conversion of free base to stable HBr salt for analysis.

Materials:

  • Coniine free base (racemic or enantiopure)[1]

  • Hydrobromic acid (48% aq)

  • Ethanol (absolute)

  • Diethyl ether

Methodology:

  • Dissolution: Dissolve 1.0 g of Coniine free base in 10 mL of absolute ethanol.

  • Neutralization: Add 48% HBr dropwise with constant stirring. Monitor pH until neutral (pH ~7.0).

    • Validation: Use wet pH paper; avoid excess acid to prevent hygroscopic product formation.

  • Evaporation: Concentrate the solution under reduced pressure (rotary evaporator) at 40°C to yield a crude solid.

  • Recrystallization:

    • Dissolve crude solid in minimal hot ethanol.

    • Add diethyl ether dropwise until slight turbidity is observed.

    • Cool to 4°C overnight to induce crystallization.

  • Filtration: Collect needles via vacuum filtration. Wash with cold ether.

  • Characterization:

    • Melting Point Check: Target 211°C.

    • Optical Rotation: Verify [α]D matches the specific enantiomer target (see Table 1).

Protocol B: Chiral Resolution (Validation of Purity)

Target: Confirming enantiomeric excess (ee) of the synthesized salt.

Workflow:

  • Derivatization: Convert HBr salt back to free base using 1M NaOH, extract into CH₂Cl₂.

  • Column: Chiralcel OD-H or equivalent polysaccharide-based stationary phase.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm (if derivatized with benzoyl chloride) or Refractive Index (RI) for native alkaloid.

Implications for Drug Development

The distinct activity profile of (R)-(-)-coniine highlights the critical importance of chiral switching in drug design.

  • Safety Margin: Using pure (S)-coniine (if therapeutic) would offer a wider safety margin than the racemate.

  • Potency Optimization: If nAChR blockade is the desired therapeutic endpoint (e.g., in controlled muscle relaxation), the (R)-isomer provides higher efficacy at lower doses.

  • Forensic Analysis: In forensic toxicology, distinguishing between accidental ingestion (plant material, high S ratio) and malicious poisoning (synthetic racemate or pure R) requires chiral separation capabilities.

References

  • Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Coniine - Wikipedia (Pharmacology and Physical Data). Source: Wikipedia. URL:[Link]

  • Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Source: PubMed / NIH. URL:[Link]

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Source: Molecules (MDPI) / PMC. URL:[Link]

  • Coniine Hydrobromide Physical Properties. Source: DrugFuture / Merck Index Data. URL:[Link]

Sources

Chemical and physical properties of coniine hydrobromide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical and Physical Properties of Coniine Hydrobromide Crystals Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization, Synthesis, and Solid-State Analysis

Executive Summary

Coniine hydrobromide (


) is the hydrobromide salt of coniine, a piperidine alkaloid historically infamous as the toxic principle of Conium maculatum (poison hemlock). While the free base is a volatile, oily liquid, the hydrobromide salt represents a stable, crystalline solid suitable for precise analytical characterization and pharmaceutical modeling.

This guide provides a comprehensive technical analysis of coniine hydrobromide, focusing on its crystallography, thermal properties, and spectroscopic signature. It synthesizes historical data with modern chemical principles to serve as a reference for researchers handling piperidine alkaloids.

Chemical Identity and Stereochemistry

Coniine exists naturally as the (S)-(+)-enantiomer.[1] The hydrobromide salt retains this stereochemistry, crystallizing as a stable ammonium salt.

  • IUPAC Name: (2S)-2-propylpiperidine hydrobromide

  • Chemical Formula:

    
    
    
  • Molecular Weight: 208.14 g/mol

  • CAS Number: 637-49-0 (Hydrobromide), 458-88-8 (Free Base)

Stereochemical Configuration

The biological activity and physical properties of coniine are dependent on the chiral center at the C2 position of the piperidine ring.

  • Natural Isomer: (S)-(+)-Coniine (approx. 90% of natural occurrence).

  • Synthetic Racemate: (±)-Coniine (requires resolution, typically via tartaric acid, before hydrobromide formation if enantiopurity is desired).

Physical Characterization

The transition from the volatile free base to the hydrobromide salt significantly alters the physical utility of the molecule, stabilizing it for storage and analysis.

Table 1: Physicochemical Constants of Coniine Hydrobromide
PropertyValueNotes
Appearance Colorless Needles or PrismsCrystallizes typically from water or ethanol.
Melting Point 211 °CSharp melting point indicates high lattice energy typical of HBr salts.
Solubility (Water) ~500 mg/mL (1:2 w/v)Highly soluble; solution is neutral to slightly acidic.
Solubility (Ethanol) ~330 mg/mL (1:3 w/v)High solubility facilitates recrystallization.
Solubility (Ether) SolubleUnusual for many alkaloid salts, aiding in extraction.
Hygroscopicity Low to ModerateMore stable than the hydrochloride salt (which is deliquescent).
Crystallography and Solid-State Analysis

Coniine hydrobromide exhibits a distinct crystal habit compared to its hydrochloride counterpart. While the hydrochloride forms rhombs, the hydrobromide preferentially forms needles or prismatic columns.

Crystal System and Habit
  • Morphology: Acicular (needle-like) crystals.

  • Lattice Energy: The high melting point (211 °C) compared to the free base (-2 °C) suggests a robust crystal lattice stabilized by ionic interactions between the protonated secondary amine and the bromide anion, likely involving N-H···Br hydrogen bond networks.

  • Space Group: Historical crystallographic data places the isostructural hydrochloride in the orthorhombic system. By isomorphism, the hydrobromide is predicted to adopt a similar packing arrangement, though modern single-crystal XRD data for the specific HBr salt remains a niche area of study.

Thermal Analysis (DSC/TGA Expectations)
  • Decomposition: Thermal degradation typically onset immediately post-melting (>215 °C), releasing HBr gas and reverting to the volatile free base.

  • Handling Implication: Drying protocols must avoid temperatures >100 °C under vacuum to prevent sublimation or salt dissociation.

Synthesis and Crystallization Protocol

The synthesis of coniine hydrobromide typically involves the isolation or synthesis of the free base followed by acid-base neutralization. The following protocol outlines the "Ladenburg" route (historical significance) adapted for modern laboratory safety standards.

Experimental Workflow

Caution: Coniine is a potent neurotoxin (LD50 ~7-10 mg/kg in mice). All procedures must be conducted in a glovebox or high-efficiency fume hood.

SynthesisWorkflow Start Start: 2-Methylpyridine Step1 Condensation (Acetaldehyde/Lewis Acid) Start->Step1 Inter1 Intermediate: 2-Propenylpyridine Step1->Inter1 Step2 Reduction (Na/EtOH or H2/Pd-C) Inter1->Step2 Inter2 Racemic (±)-Coniine (Free Base) Step2->Inter2 Step3 Resolution ((+)-Tartaric Acid) Inter2->Step3 Inter3 (S)-Coniine Tartrate Step3->Inter3 Step4 Base Liberation (KOH/Extraction) Inter3->Step4 Inter4 (S)-Coniine (Oil) Step4->Inter4 Step5 Hydrobromic Acid Addition (48% HBr in EtOH) Inter4->Step5 End Final Product: Coniine HBr Crystals Step5->End

Figure 1: Synthetic pathway from 2-methylpyridine to crystalline Coniine Hydrobromide.

Detailed Protocol: Salt Formation
  • Dissolution: Dissolve 1.0 g of pure (S)-coniine (free base) in 5 mL of absolute ethanol.

  • Acidification: Dropwise add 48% aqueous hydrobromic acid (HBr) while stirring at 0 °C. Monitor pH until neutral (pH ~6-7). Excess acid may lead to discoloration.

  • Crystallization: Add diethyl ether dropwise to the ethanolic solution until slight turbidity is observed.

  • Maturation: Store the solution at 4 °C for 24 hours. Long, colorless needles of coniine hydrobromide will precipitate.

  • Filtration: Filter the crystals under vacuum, wash with cold ether/ethanol (3:1), and dry in a desiccator over

    
    .
    
Analytical Profiling

Verification of the salt form requires distinct spectroscopic markers differentiating it from the free base.

Nuclear Magnetic Resonance (NMR)

In


, the acidic proton on the nitrogen exchanges rapidly, but the inductive effect of the positive charge shifts alpha-protons downfield.
  • 1H NMR (500 MHz, D2O):

    • 
       0.95 (t, 3H, terminal 
      
      
      
      )
    • 
       1.40–1.90 (m, 8H, methylene envelope)
      
    • 
       2.95 (td, 1H, ring 
      
      
      
      adjacent to N)
    • 
       3.35 (m, 1H, ring 
      
      
      
      adjacent to N)
    • 
       3.10 (m, 1H, chiral 
      
      
      
      at C2)
    • Note: The N-H proton is not visible in D2O due to deuterium exchange.

Infrared Spectroscopy (FT-IR)
  • Ammonium Band: A broad, strong absorption between 2400–3000 cm⁻¹ is characteristic of the

    
     stretching vibration in amine salts, distinguishing it from the sharper N-H stretch of the free amine (~3300 cm⁻¹).
    
  • Fingerprint: Strong C-H stretches at 2950 cm⁻¹ (propyl chain).

Toxicology and Safety

Coniine hydrobromide retains the high toxicity of the parent alkaloid. It acts as a non-depolarizing blocker at nicotinic acetylcholine receptors (nAChRs).[2]

  • Mechanism: Antagonism of nAChRs at the neuromuscular junction.

  • Symptoms: Ascending muscular paralysis, eventually affecting respiratory muscles (diaphragm).

  • LD50: ~7–12 mg/kg (IV, mouse).

  • Handling:

    • PPE: Double nitrile gloves, lab coat, safety goggles.

    • Containment: Weighing must be done in a sealed glovebox or vented balance enclosure.

    • Decontamination: Surfaces should be treated with 10% bleach (hypochlorite) to oxidize the alkaloid, followed by an acid wash.

References
  • Ladenburg, A. (1886).[1] "Synthese der aktiven Coniine." Berichte der deutschen chemischen Gesellschaft, 19(2), 2578-2583.

  • The Merck Index. (2013). "Coniine."[1][2][3][4][5][6][7] The Merck Index Online.

  • Lee, S. T., et al. (2008).[7] "Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers." Chemical Research in Toxicology, 21(10), 2061-2064.[7]

  • Cromwell, B. T. (1956). "The Separation, Micro-estimation and Distribution of the Alkaloids of Hemlock (Conium maculatum L.)." Biochemical Journal, 64(2), 259.

  • PubChem. (n.d.).[8] "Coniine Hydrobromide Compound Summary." National Library of Medicine.

Sources

Coniine Hydrobromide: A Technical Guide to its Function as a Depolarizing Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), holds a significant place in the annals of both toxicology and pharmacology. Its hydrobromide salt, the subject of this guide, serves as a potent depolarizing neuromuscular blocking agent. This document provides an in-depth technical exploration of coniine hydrobromide, including its mechanism of action at the nicotinic acetylcholine receptor, its chemical properties and synthesis, and detailed experimental protocols for its characterization. By synthesizing established methodologies with mechanistic insights, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to investigate and utilize coniine hydrobromide in a laboratory setting.

Introduction: From Hemlock to the Laboratory Bench

Historically known as the principal toxin in the poison hemlock used in the execution of the philosopher Socrates, coniine's potent physiological effects have long been recognized.[1] In modern pharmacology, its well-defined action as a depolarizing neuromuscular blocker makes it a valuable tool for studying the function of the neuromuscular junction and the nicotinic acetylcholine receptor (nAChR).[1] Unlike non-depolarizing blockers that act as competitive antagonists, coniine hydrobromide, similar to succinylcholine, initially mimics the action of acetylcholine (ACh), leading to a persistent depolarization of the motor endplate and subsequent flaccid paralysis.[1][2] This guide delves into the scientific underpinnings of this action and provides the technical framework for its investigation.

Mechanism of Action at the Neuromuscular Junction

Coniine hydrobromide exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. The binding of coniine to these receptors initiates a conformational change, opening the ion channel and allowing an influx of sodium ions. This influx leads to a sustained depolarization of the motor endplate.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine is not a substrate for this enzyme and thus persists in the synaptic cleft. This prolonged presence leads to a persistent depolarization of the endplate, which in turn causes the voltage-gated sodium channels in the surrounding muscle membrane to enter an inactivated state. As a result, the muscle fiber becomes refractory to further stimulation by nerve impulses, leading to flaccid paralysis.[1]

cluster_NMJ Neuromuscular Junction Nerve_Terminal Motor Neuron Terminal ACh_Vesicles ACh Vesicles Nerve_Terminal->ACh_Vesicles Nerve Impulse Synaptic_Cleft Synaptic Cleft Muscle_Endplate Muscle Endplate ACh_Vesicles->Synaptic_Cleft Release ACh Acetylcholine (ACh) nAChR_Closed nAChR (Closed) ACh->nAChR_Closed Binds Coniine Coniine Hydrobromide Coniine->nAChR_Closed Binds (Agonist) nAChR_Open nAChR (Open) nAChR_Closed->nAChR_Open Opens Na_Influx Na+ Influx nAChR_Open->Na_Influx Depolarization Persistent Depolarization Na_Influx->Depolarization VGSC_Inactivated Voltage-Gated Na+ Channels Inactivated Depolarization->VGSC_Inactivated Paralysis Flaccid Paralysis VGSC_Inactivated->Paralysis Start Chiral Aziridine Metalloenamine Metalloenamine Formation Start->Metalloenamine Alkylation Alkylation with 1,3-dihalopropane Metalloenamine->Alkylation Cyclization In situ Cyclization Alkylation->Cyclization Reduction Reduction Cyclization->Reduction S_Coniine (S)-Coniine Reduction->S_Coniine HBr_Salt Coniine Hydrobromide S_Coniine->HBr_Salt Treatment with HBr

Figure 2: General Workflow for the Enantioselective Synthesis of (S)-Coniine Hydrobromide.

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of coniine hydrobromide as a neuromuscular blocker.

In Vitro Characterization: Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effects of coniine hydrobromide on nAChR ion channel function in a controlled environment, such as in Xenopus oocytes or mammalian cell lines expressing the receptor. [3][4] Objective: To determine the potency and efficacy of coniine hydrobromide as an agonist at the nAChR.

Materials:

  • Xenopus oocytes or HEK293 cells expressing the desired nAChR subtype.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system. [5]* Borosilicate glass capillaries for pipette pulling.

  • External solution (e.g., for oocytes: ND96). [3]* Internal pipette solution. [5]* Coniine hydrobromide stock solution.

  • Acetylcholine (positive control).

Procedure:

  • Cell Preparation: Prepare and culture cells expressing the nAChR of interest. For Xenopus oocytes, inject the cRNA for the receptor subunits and incubate for 2-5 days. [4]2. Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. [6]3. Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a selected cell.

  • Drug Application: Perfuse the external solution containing varying concentrations of coniine hydrobromide onto the cell.

  • Data Acquisition: Record the inward current elicited by the application of coniine hydrobromide at a holding potential of -60 to -80 mV.

  • Data Analysis: Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the coniine hydrobromide concentration. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ and maximal response.

In Vivo Characterization: Tibialis Anterior Muscle Contraction Assay

This in vivo assay in a rodent model provides a measure of the neuromuscular blocking effect of coniine hydrobromide in a whole-animal system. [7][8] Objective: To determine the potency (ED₅₀) and time course of action of coniine hydrobromide in producing neuromuscular blockade.

Materials:

  • Anesthetized mouse or rat.

  • In vivo muscle test system with a force transducer and nerve stimulator. [9]* Needle electrodes.

  • Coniine hydrobromide solution for injection.

  • Saline (vehicle control).

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on a thermostatically controlled platform. Secure the knee and ankle of one hind limb to isolate the tibialis anterior muscle. [7][9]2. Electrode Placement: Insert stimulating needle electrodes near the peroneal nerve to elicit contraction of the tibialis anterior muscle. [8]3. Baseline Measurement: Deliver supramaximal electrical stimuli to the nerve and record the baseline twitch and tetanic tension of the muscle.

  • Drug Administration: Administer a single intravenous or intraperitoneal dose of coniine hydrobromide.

  • Data Recording: Continuously record the muscle tension in response to nerve stimulation at regular intervals until the response returns to baseline.

  • Data Analysis: Plot the percentage inhibition of muscle twitch tension against time to determine the onset and duration of action. Construct a dose-response curve from data obtained with multiple doses to calculate the ED₅₀.

Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity of coniine hydrobromide for the nAChR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. [10] Objective: To determine the inhibition constant (Ki) of coniine hydrobromide for the nAChR.

Materials:

  • Tissue homogenate or cell membranes expressing the nAChR.

  • Radiolabeled nAChR ligand (e.g., [³H]-epibatidine). [11]* Unlabeled coniine hydrobromide.

  • Nicotine or another known nAChR ligand (positive control).

  • Scintillation counter and vials.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from the tissue or cells expressing the nAChR.

  • Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled coniine hydrobromide.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the coniine hydrobromide concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Comparative Pharmacology and Toxicological Profile

Coniine hydrobromide shares a similar mechanism of action with the clinically used depolarizing neuromuscular blocker, succinylcholine. [1]Both cause initial muscle fasciculations followed by flaccid paralysis. However, there are key differences in their pharmacokinetic and pharmacodynamic profiles. Succinylcholine has a rapid onset and short duration of action due to its rapid hydrolysis by plasma cholinesterases. [2][12]In contrast, the duration of action of coniine is longer as it is not metabolized by this pathway. [1] Comparative Profile:

ParameterConiine HydrobromideSuccinylcholineReference
Mechanism Depolarizing nAChR agonistDepolarizing nAChR agonist[1][2]
Onset of Action Approximately 30 minutes30-60 seconds (IV)[1][2]
Duration of Action Several hours5-10 minutes (IV)[1][12]
Metabolism Not by acetylcholinesteraseRapidly by plasma cholinesterases[1][2]

The primary toxicity of coniine hydrobromide is respiratory paralysis, which is the cause of death. [1]Unlike some other neuromuscular blockers, it does not significantly affect the central nervous system, and consciousness is typically maintained until respiratory failure occurs. [1]

Formulation and Stability for Experimental Use

For in vitro experiments, coniine hydrobromide can be dissolved in the appropriate physiological buffer. For in vivo studies, sterile saline is a suitable vehicle for injection. The hydrobromide salt is water-soluble, facilitating its preparation in aqueous solutions. [13]Stock solutions should be stored at -20°C to ensure long-term stability. [13]The stability of working solutions at room temperature should be determined empirically for the specific experimental conditions.

Conclusion

Coniine hydrobromide, a compound with a rich and notorious history, continues to be a valuable pharmacological tool. Its well-defined mechanism as a depolarizing neuromuscular blocker provides a clear model for studying the intricate processes of neuromuscular transmission. This technical guide offers a comprehensive overview of its properties and a detailed framework for its experimental investigation. By understanding its mechanism, synthesis, and the appropriate methodologies for its characterization, researchers can effectively utilize coniine hydrobromide to advance our understanding of nicotinic acetylcholine receptor function and the broader field of neuropharmacology.

References

  • Yang J, Cui J. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. MethodsX. 2019;6:1334-1341.
  • Creative Bioarray. Manual Patch-clamp Technique. Creative Bioarray. [Link].

  • Greising SM, Agbulut O, Fadel T, et al. In vivo Measurement of Knee Extensor Muscle Function in Mice. J Vis Exp. 2017;(128):56133.
  • JoVE. Patch Clamp & Perfusion Techniques: Ion Channels Expressed-Xenopus oocytes l Protocol Preview. YouTube. [Link].

  • Aurora Scientific. Setting Up An in-vivo Experiment On Aurora Scientific's 3-In-1 Muscle Test System. Aurora Scientific. [Link].

  • Science With Tal. Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations). YouTube. [Link].

  • Aurora Scientific. Tips and Tricks for Measuring Muscle Function in-vivo. Aurora Scientific. [Link].

  • Wikipedia. Coniine. Wikipedia. [Link].

  • Forsyth RJ, Berman FW, Panos JJ, et al. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Toxicol Lett. 1997;92(2):129-137.
  • Vasilevsky SF, Ovchinnikova IV, Mamatyuk VI, et al. Synthetic approaches to coniine and other 2-alkyl piperidines. Curr Org Chem. 2011;15(1):22-38.
  • Smith CE, Donati F, Bevan DR. Potency of succinylcholine at the diaphragm and at the adductor pollicis muscle. Anesthesiology. 1988;69(2):265-268.
  • Tuncel N, Sahin-Erdemli I, Purvis I, et al. The effect of coniine on presynaptic nicotinic receptors. Gen Pharmacol. 1998;30(5):731-734.
  • Slideshare. Coniine - Structural elucidation. Slideshare. [Link].

  • Corona BT, Ward CW, Baker BA, et al. Applications of In Vivo Functional Testing of the Rat Tibialis Anterior for Evaluating Tissue Engineered Skeletal Muscle Repair. J Vis Exp. 2016;(116):54492.
  • Beamer E, Varney M, D'Souza S, et al. Short enantioselective synthesis of sedridines, ethylnorlobelols and coniine via reagent-based differentiation. Beilstein J Org Chem. 2011;7:1264-1270.
  • Grosman C, Auerbach A. The dissociation of acetylcholine from open nicotinic receptor channels. Proc Natl Acad Sci U S A. 2001;98(25):14112-14117.
  • ResearchGate. What is the dissociation constant for nicotinic acetylcholine receptors ?. ResearchGate. [Link].

  • TREAT-NMD. Single muscle contractile measurements in vivo and in situ. TREAT-NMD. [Link].

  • ResearchGate. Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. ResearchGate. [Link].

  • Wierda JM, de Wit AP, Kuizenga K, et al. Dose-response relation, neuromuscular blocking action, intubation conditions, and cardiovascular effects of Org 9273, a new neuromuscular blocking agent. Anesth Analg. 1990;70(5):501-507.
  • Gaskill C, Ross M, Gaskill D, et al. Formulation of a Stable Parenteral Product; Clonidine Hydrochloride Injection. PDA J Pharm Sci Technol. 1998;52(4):174-178.
  • StatPearls. Succinylcholine Chloride. StatPearls. [Link].

  • ResearchGate. Formulation of a stable parenteral product; Clonidine Hydrochloride Injection. ResearchGate. [Link].

  • Green BT, Lee ST, Panter KE, et al. Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Chem Res Toxicol. 2008;21(9):1845-1849.
  • Govind AP, Vallejo YF, Gulsevin A, et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. 2022.
  • OpenAnesthesia. Succinylcholine. OpenAnesthesia. [Link].

  • Waser PG. Relative potency of some neuromuscular blocking drugs in vivo and in vitro. Br J Anaesth. 1970;42(1):9-16.
  • Richards M, Jack C, Tredinnick S, et al. The binding orientation of epibatidine at α7 nACh receptors. Br J Pharmacol. 2013;169(1):1-11.
  • Toll L, Zaveri NT, Polgar WE, et al. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Front Pharmacol. 2022;13:843799.
  • Deranged Physiology. Pharmacology of suxamethonium. Deranged Physiology. [Link].

  • Arkat USA. Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkat USA. [Link].

  • Frontiers Publishing Partnerships. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers Publishing Partnerships. [Link].

Sources

Pharmacological Profile of Coniine Hydrobromide: Mechanisms, Toxicology, and Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of Coniine Hydrobromide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coniine Hydrobromide (Coniine HBr) is the stable salt form of coniine (2-propylpiperidine), the primary alkaloid of Conium maculatum (poison hemlock). Historically infamous for the execution of Socrates, coniine remains a compound of significant interest in neuropharmacology as a probe for nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Unlike pure antagonists (e.g., tubocurarine), coniine exhibits a complex "depolarizing blockade" profile—initially stimulating nAChRs before inducing desensitization and flaccid paralysis.[4] This whitepaper analyzes the physicochemical properties, biphasic mechanism of action, and experimental utility of Coniine HBr, providing researchers with self-validating protocols for its application in ion channel research.

Chemical and Physical Properties

In research settings, the hydrobromide salt is preferred over the volatile free base liquid due to its enhanced stability and crystallinity.

Physicochemical Data
PropertySpecification
IUPAC Name 2-propylpiperidine hydrobromide
Molecular Formula

Molecular Weight 208.14 g/mol
Appearance Colorless prismatic needles or crystalline powder
Melting Point 211 °C (vs. -2 °C for free base)
Solubility Soluble in water (

mg/mL), ethanol; insoluble in ether
Chirality Naturally occurring coniine is predominantly (S)-(+)-coniine; synthetic HBr is often racemic
Stability Hygroscopic; store desiccated at -20 °C

Mechanism of Action (MOA)

Coniine acts as a non-competitive nicotinic agonist-antagonist , functionally classified as a depolarizing neuromuscular blocker. Its lethality stems from peripheral respiratory paralysis, though it also possesses central nervous system (CNS) activity.[4]

The Biphasic Blockade
  • Phase I (Depolarization): Coniine binds to the

    
    -subunits of post-synaptic nAChRs at the neuromuscular junction (NMJ) and autonomic ganglia. Like nicotine, it initially opens the ion channel, causing Na+ influx and membrane depolarization. This manifests clinically as fasciculations or tremors.
    
  • Phase II (Desensitization): Unlike acetylcholine, coniine is not rapidly hydrolyzed by acetylcholinesterase (AChE). Prolonged receptor occupancy leads to a refractory state (desensitization) where the channel closes and becomes unresponsive to endogenous acetylcholine. This results in flaccid paralysis.

Signaling Pathway Visualization

The following diagram illustrates the transition from initial stimulation to synaptic failure.

ConiineMOA cluster_synapse Neuromuscular Junction (NMJ) Coniine Coniine HBr (Exogenous Ligand) nAChR_Closed nAChR (Closed/Resting) Coniine->nAChR_Closed High Affinity Binding ACh Acetylcholine (Endogenous Ligand) ACh->nAChR_Closed Normal Binding nAChR_Open nAChR (Open/Active) Na+ Influx nAChR_Closed->nAChR_Open Depolarization (Phase I) nAChR_Desensitized nAChR (Desensitized) Channel Closed/Refractory nAChR_Open->nAChR_Desensitized Prolonged Occupancy (Phase II Blockade) Fasciculation Clinical: Fasciculation/Tremor nAChR_Open->Fasciculation Paralysis Clinical: Flaccid Paralysis (Respiratory Failure) nAChR_Desensitized->Paralysis AChE Acetylcholinesterase AChE->Coniine No Hydrolysis (Persistence) AChE->ACh Rapid Hydrolysis

Figure 1: Biphasic mechanism of Coniine at the neuromuscular junction, illustrating the progression from depolarization to desensitization.

Pharmacokinetics and Toxicology

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for interpreting in vivo toxicity data.

Pharmacokinetic Profile
  • Absorption: Rapidly absorbed from the gastrointestinal tract and mucous membranes. Bioavailability is high due to lipophilicity of the free base at physiological pH.

  • Distribution: Rapidly distributes to highly perfused tissues (brain, heart, lungs). Capable of crossing the Blood-Brain Barrier (BBB), causing central sedation and ataxia.

  • Metabolism: Unlike nicotine, coniine undergoes minimal hepatic biotransformation. It is not a substrate for rapid cytochrome P450 oxidation in many species.

  • Excretion: Primarily excreted unchanged in the urine and via expiration (giving the breath a characteristic "mousy" odor).

Toxicity Thresholds
SpeciesRouteLD50 (mg/kg)Notes
Mouse Oral~100High variability based on enantiomeric purity
Mouse IV7 - 12(R)-(-)-coniine is generally more potent than (S)-(+)
Rat Oral~150-
Human Oral~3-6 mg/kgEstimated lethal dose (respiratory arrest)

Experimental Protocol: In Vitro nAChR Inhibition Assay

Objective: To quantify the inhibitory potency (


) of Coniine HBr on nicotinic receptors using an isolated tissue preparation (Rat Phrenic Nerve-Hemidiaphragm).

Rationale: This preparation preserves the native synaptic architecture, allowing assessment of neuromuscular transmission blockade in a physiological context.

Reagents and Preparation
  • Krebs-Henseleit Solution (KHS): pH 7.4, carbogen-aerated (95%

    
    , 5% 
    
    
    
    ).
  • Coniine HBr Stock: Dissolve 20.8 mg Coniine HBr in 1 mL deionized water (100 mM stock). Store at 4°C.

  • Tissue: Hemidiaphragm with attached phrenic nerve from male Wistar rat (200-250g).

Workflow Methodology
  • Mounting: Secure the hemidiaphragm in a tissue bath containing 20 mL KHS at 37°C. Attach the tendon to an isometric force transducer.

  • Stimulation: Apply square-wave pulses to the phrenic nerve (0.2 Hz, 0.2 ms duration, supramaximal voltage) to induce indirect twitch contractions.

  • Equilibration: Allow tissue to stabilize for 30 minutes until twitch height is constant.

  • Dosing:

    • Add Coniine HBr cumulatively (e.g., 10

      
      M, 30 
      
      
      
      M, 100
      
      
      M, 300
      
      
      M).
    • Allow 10 minutes contact time per concentration.

  • Washout: Perform 3 washes with fresh KHS to assess reversibility.

Data Analysis & Validation
  • Self-Validation Check: The preparation is viable only if the twitch tension returns to >80% of baseline after washout. If not, tissue necrosis or irreversible damage has occurred.

  • Calculation: Plot % Inhibition of Twitch Height vs. Log[Coniine]. Fit to a non-linear regression (Hill equation) to determine

    
    .
    

ProtocolWorkflow Start Tissue Preparation (Rat Hemidiaphragm) Equilibration Equilibration (30 min, 0.2 Hz stim) Start->Equilibration Baseline Record Baseline Twitch Tension Equilibration->Baseline Dosing Cumulative Dosing (10 - 1000 µM Coniine) Baseline->Dosing Measure Measure Inhibition (% of Baseline) Dosing->Measure Washout Washout & Recovery (Viability Check) Measure->Washout Washout->Start If <80% Recovery (Discard) Analysis Calculate IC50 (Hill Plot) Washout->Analysis If >80% Recovery

Figure 2: Experimental workflow for determining the IC50 of Coniine HBr in isolated tissue preparations.

Therapeutic Context and Research Utility

While Coniine HBr has no current FDA-approved therapeutic use due to its narrow therapeutic index and respiratory toxicity, it remains a vital tool in drug discovery.

  • Pain Research: Coniine's ability to modulate nAChRs has sparked interest in developing non-opioid analgesics.[5] Analogs are screened for their ability to block nociceptive transmission without inducing respiratory paralysis.

  • Receptor Subtyping: It serves as a reference compound for distinguishing between muscle-type (

    
    ) and neuronal-type (
    
    
    
    ,
    
    
    ) nAChRs.
  • Teratogenicity Models: In veterinary science, coniine is used to model "crooked calf disease" (arthrogryposis), as fetal neuromuscular blockade inhibits movement essential for joint development.

References

  • Hotti, H., & Rischer, H. (2017).[6] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[1][3][6][7][8] Molecules, 22(11), 1962.

  • Lee, S. T., et al. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 21(10), 2061-2064.[9]

  • Vetter, J. (2004). Poison hemlock (Conium maculatum L.).[6][8][9][10][11][12][13] Food and Chemical Toxicology, 42(9), 1373-1382.

  • PubChem. (2024). Coniine Hydrobromide Compound Summary. National Library of Medicine.

  • Bowman, W. C., & Sanghvi, I. S. (1963). Pharmacological actions of hemlock alkaloids. Journal of Pharmacy and Pharmacology, 15(1), 1-25.

Sources

Technical Guide: Solubility Profile and Laboratory Handling of Coniine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and purification strategies for Coniine Hydrobromide.

Executive Summary

Coniine Hydrobromide (


) is the hydrobromide salt of coniine, a toxic piperidine alkaloid naturally occurring in Conium maculatum (poison hemlock).[1] While historically significant as the first synthesized alkaloid (Ladenburg, 1886), its modern application is primarily restricted to toxicology standards and nicotinic acetylcholine receptor (nAChR) research.

Critical Safety Warning: Coniine and its salts are potent neurotoxins capable of causing respiratory paralysis and death.[2] Handling requires strict adherence to safety protocols, including the use of a fume hood, butyl rubber gloves, and full-face respiratory protection if aerosols are generated.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name (2S)-2-propylpiperidine hydrobromide
CAS Number 637-49-0
Molecular Formula

Molecular Weight 208.14 g/mol
Appearance Colorless prisms or needles
Melting Point 211°C
Chirality Naturally occurring isomer is (S)-(+); Synthetic is often racemic (±)

Solubility Profile

Coniine Hydrobromide exhibits a solubility profile that deviates slightly from the generalized "insoluble in organic solvents" rule often applied to alkaloid salts. Understanding these nuances is critical for extraction and purification workflows.

Quantitative Solubility Data
SolventSolubility RatingApproximate SolubilityNotes
Water Freely Soluble1 g / 2 mLHighly soluble; suitable for aqueous stock solutions.[1]
Ethanol Freely Soluble1 g / 3 mLExcellent solvent for dissolution; often used in recrystallization.
Chloroform SolubleHigh (Specifics vary)Anomalous behavior: Unlike many alkaloid salts, Coniine HBr retains significant solubility in halogenated solvents.
Diethyl Ether SolubleHighCritical Exception: While most alkaloid salts precipitate in ether, Coniine HBr is reported as soluble. This impacts extraction strategies (see Section 4).
Acetone Insoluble/PoorLowOften used as an anti-solvent for crystallization of the hydrochloride/hydrobromide salts.
DMSO Soluble~27.5 mg/mLRecommended for biological assay stock solutions.

Expert Insight (The "Lipophilic Salt" Anomaly): Most laboratory protocols assume that converting an alkaloid base to a salt (using HCl or HBr) renders it insoluble in organic solvents like ether or chloroform. Coniine Hydrobromide is an exception. Its reported solubility in ether and chloroform means that standard acid-base extractions (washing an organic phase with acid to pull the alkaloid into the aqueous phase) may suffer from poor partition coefficients if the aqueous volume is too low or the acid concentration is insufficient.

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM in DMSO)

For use in in-vitro toxicology or receptor binding assays.

  • Calculate Mass: To prepare 10 mL of 100 mM solution, weigh exactly 208.1 mg of Coniine Hydrobromide.

  • Safety Prep: Work inside a certified chemical fume hood. Wear double nitrile or butyl rubber gloves.

  • Dissolution:

    • Add the solid to a glass vial.

    • Add 5 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If dissolution is slow, sonicate at 25°C for 5 minutes.

    • Add remaining DMSO to reach final volume of 10 mL.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

Protocol B: Recrystallization Strategy

Since Coniine HBr is soluble in water, ethanol, and ether, standard single-solvent recrystallization is difficult. A solvent/anti-solvent method using Ethanol and Acetone (or Hexane) is recommended.

  • Dissolution: Dissolve crude Coniine HBr in the minimum amount of boiling Ethanol (approx. 3 mL per gram).

  • Filtration: Filter hot to remove insoluble impurities (using a pre-heated funnel).

  • Precipitation:

    • Allow the solution to cool to room temperature.

    • Dropwise, add Acetone (anti-solvent) until a persistent turbidity is observed.

    • Note: If Acetone fails to induce crystallization due to high solubility, Hexane may be substituted, but add very slowly to avoid oiling out.

  • Crystallization: Place the vessel in a -20°C freezer overnight.

  • Collection: Filter the resulting prismatic needles under vacuum. Wash with cold Acetone/Hexane (1:1).

Workflow Visualization

Diagram 1: Extraction Logic & Phase Partitioning

This diagram illustrates the critical decision-making process for extracting Coniine, highlighting the deviation caused by its salt solubility in organic solvents.

ConiineExtraction cluster_warning Critical Technical Note Start Crude Plant Extract / Reaction Mixture Basify Basify to pH > 12 (NaOH/KOH) Start->Basify Extract Extract with Non-Polar Solvent (Ether/Benzene) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Coniine Free Base) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Bottom Layer Acidify Add HBr (Acidification) OrgLayer->Acidify Decision Solvent Choice for Salt Formation? Acidify->Decision PathA Path A: Aqueous Acid (Standard Extraction) Decision->PathA Use dilute HBr (aq) PathB Path B: Anhydrous Acid in Ether (Direct Crystallization) Decision->PathB Use HBr gas in Ether ResultA Coniine HBr dissolves in Water (High Partition required due to CHCl3/Ether solubility) PathA->ResultA ResultB Coniine HBr Precipitates? (RISK: Salt is soluble in Ether) Use Acetone/Hexane instead. PathB->ResultB

Caption: Extraction flowchart highlighting the risk of Coniine HBr remaining in the organic phase during standard ether-based acidification.

References

  • The Merck Index Online. Coniine Monograph. Royal Society of Chemistry. Link

  • PubChem. Coniine Hydrobromide Compound Summary. National Library of Medicine. Link

  • DrugFuture. Coniine Properties and Solubility Data. Link

  • TargetMol. Coniine Hydrochloride/Hydrobromide Solubility in DMSO. Link

  • E-Pharmacognosy. Physical Characteristics and Solubility of Alkaloids. Link

Sources

Monograph: Coniine – The Archetypal Piperidine Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Coniine ((S)-2-propylpiperidine) represents a cornerstone in the history of organic chemistry and a persistent scaffold in modern medicinal design. Historically infamous as the active agent in the execution of Socrates, it holds the scientific distinction of being the first alkaloid to be chemically synthesized (Ladenburg, 1886).

Unlike many alkaloids derived from amino acids (e.g., ornithine or lysine), coniine is a pseudoalkaloid of polyketide origin. This distinction is critical for researchers manipulating its biosynthetic pathway or designing biomimetic syntheses.

Property Data
IUPAC Name (2S)-2-propylpiperidine
CAS Number 458-88-8 (S-isomer); 3238-60-6 (Racemic)
Molecular Formula

pKa ~11.0 (Highly Basic)
Chirality Natural isomer is (S)-(+); (R)-isomer is less toxic
Boiling Point 166 °C
Solubility Slightly soluble in water; miscible with ethanol/ether
Biosynthetic Architecture

Understanding the biosynthesis of coniine is essential for metabolic engineering and distinguishing it from lysine-derived piperidines. The pathway does not utilize amino acid precursors for the carbon skeleton. Instead, it employs a Polyketide Synthase (PKS) system, specifically Conium polyketide synthase 5 (CPKS5).[1][2][3]

Mechanistic Pathway
  • Initiation: The pathway begins with Butyryl-CoA (acting as the starter unit) condensing with two units of Malonyl-CoA .[1][2][3][4]

  • Elongation & Cyclization: This forms a tetra-ketide intermediate which undergoes reduction to 5-keto-octanal .

  • Amination: An L-alanine:5-keto-octanal aminotransferase (AAT) introduces the nitrogen atom.[3]

  • Ring Closure: Non-enzymatic cyclization yields

    
    -coniceine  (the unsaturated precursor).[2]
    
  • Final Reduction: An NADPH-dependent reductase converts

    
    -coniceine to (S)-coniine .[2][5]
    

Biosynthesis cluster_inputs Butyryl Butyryl-CoA CPKS5 Enzyme: CPKS5 (Polyketide Synthase) Butyryl->CPKS5 Malonyl 2x Malonyl-CoA Malonyl->CPKS5 Triketide Linear Polyketide Intermediate CPKS5->Triketide Condensation KetoOctanal 5-keto-octanal Triketide->KetoOctanal Reduction Transaminase Enzyme: Transaminase (Donor: L-Alanine) KetoOctanal->Transaminase Coniceine γ-Coniceine (Unsaturated Ring) Transaminase->Coniceine Cyclization Reductase Enzyme: NADPH Reductase Coniceine->Reductase Coniine (S)-Coniine Reductase->Coniine Stereoselective Reduction

Figure 1: The polyketide biosynthetic pathway of coniine, highlighting the transition from linear CoA esters to the heterocyclic piperidine ring.[1][3]

Pharmacodynamics: The Mechanism of Paralysis

Coniine is a potent neurotoxin that acts as a non-depolarizing blocker (antagonist) at nicotinic acetylcholine receptors (nAChRs).[2][6]

  • Target: Post-synaptic membrane of the neuromuscular junction (NMJ).[5][7]

  • Action: It mimics the structure of acetylcholine (ACh) sufficiently to bind to the

    
    -subunits of the nAChR but does not induce the conformational change required to open the ion channel.
    
  • Result: This competitive antagonism prevents ACh from binding. Consequently, sodium ion influx is inhibited, the muscle action potential is not generated, and flaccid paralysis ensues.

  • Lethality: Death results from respiratory failure (paralysis of the diaphragm). The heart may continue beating for a short period after respiration ceases.

Mechanism cluster_synapse Synaptic Cleft Neuron Presynaptic Neuron (Motor Nerve) ACh Acetylcholine (ACh) Release Neuron->ACh Receptor Nicotinic ACh Receptor (Post-synaptic) ACh->Receptor Normal Binding Coniine Coniine (Inhibitor) Coniine->Receptor High Affinity Blockade Channel Ion Channel (Na+ Influx) Receptor->Channel If ACh binds Paralysis Flaccid Paralysis (Respiratory Failure) Receptor->Paralysis If Coniine binds Muscle Muscle Contraction Channel->Muscle

Figure 2: Competitive antagonism at the neuromuscular junction. Coniine outcompetes Acetylcholine, preventing depolarization.

Experimental Protocol: Isolation from Conium maculatum

Safety Warning: This protocol involves the extraction of a lethal neurotoxin. All procedures must be conducted in a certified fume hood with full PPE (nitrile gloves, face shield, lab coat). Never work alone.

This protocol utilizes the alkaloid's pH-dependent solubility (salt vs. free base) to isolate it from plant material.

Reagents Required
  • Dried, ground Conium maculatum seeds or foliage (seeds have higher yield).

  • Sulfuric acid (

    
    ), 0.5 M.
    
  • Sodium Hydroxide (

    
    ), 4 M.[8]
    
  • Diethyl Ether (solvent).

  • Anhydrous Sodium Carbonate (

    
    ).
    
Step-by-Step Methodology
  • Acidic Extraction (Protonation):

    • Macerate 100g of plant material in 500mL of ethanol.

    • Add dilute

      
       until the solution is distinctly acidic (pH ~3). Rationale: This converts volatile free-base coniine into the non-volatile, water-soluble sulfate salt.
      
    • Filter the mixture to remove plant debris.

    • Evaporate the ethanol under reduced pressure (Rotavap) to 1/4th of the original volume.

  • Basification (Deprotonation):

    • Cool the concentrate to <10°C.

    • Slowly titrate with 4 M

      
       until pH reaches 10.0–11.0. Rationale: The pKa of coniine is ~11. At this pH, the molecule reverts to its free-base, hydrophobic oil form.
      
    • Note: A distinct "mousy" odor (characteristic of coniine) will develop. Do not inhale.

  • Organic Phase Separation:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract with Diethyl Ether (

      
       mL). Coniine will migrate into the ether layer.
      
    • Combine ether extracts and dry over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent.

    • Remove ether via careful distillation. Coniine (bp 166°C) will remain as a colorless to pale yellow oil.

    • Optional: Further purification via fractional distillation under vacuum or crystallization as a hydrochloride salt.

Toxicology & Safety Framework

Coniine has a steep dose-response curve. Researchers must adhere to strict handling limits.

Parameter Value/Limit Notes
LD50 (Mouse, Oral) ~7–10 mg/kgHigh acute toxicity [1].
LD50 (Mouse, IV) ~12 mg/kgRapid onset of action.
Lethal Dose (Human) ~500 mg (est.)[9]Varies by individual metabolism.
Teratogenicity ConfirmedCauses "Crooked Calf Disease" (arthrogryposis) in livestock due to fetal immobilization [2].
Antidote None specificTreatment is supportive (mechanical ventilation) until toxin is metabolized.

Handling Protocol:

  • Deactivation: Spills should be treated immediately with dilute acid (acetic or hydrochloric) to convert the volatile oil into a non-volatile salt before cleaning.

  • Storage: Store as a hydrochloride salt (solid) rather than free base (liquid) to reduce volatility and degradation.

References
  • Hotti, H., & Rischer, H. (2017).[10] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[4][6][7][10] Molecules, 22(11), 1962. Link

  • Panter, K. E., et al. (2002). Piperidine alkaloids of poison hemlock (Conium maculatum).[2][11][12] Journal of Agricultural and Food Chemistry. Link

  • Ladenburg, A. (1886).[5][7][13] Synthese der aktiven Coniine.[13] Berichte der deutschen chemischen Gesellschaft. (Historical Reference for First Synthesis).

  • CDC/NIOSH. (n.d.). Registry of Toxic Effects of Chemical Substances (RTECS). Link

  • PubChem. (n.d.). Coniine Compound Summary. Link

Sources

Methodological & Application

Application Note: Coniine Hydrobromide as a Pharmacological Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coniine hydrobromide (Coniine HBr) is the stable salt form of the piperidine alkaloid coniine, historically known as the toxic principle of Conium maculatum (poison hemlock). In modern neuroscience, it serves as a specialized pharmacological probe for investigating nicotinic acetylcholine receptor (nAChR) kinetics, specifically desensitization pathways and neuromuscular junction (NMJ) signaling. Unlike the volatile and sparingly soluble free base, the hydrobromide salt offers enhanced stability and aqueous solubility, making it the preferred formulation for precise in vitro and in vivo experimentation.

This guide details the mechanistic grounding, safety protocols, and experimental workflows for using Coniine HBr to isolate nAChR-mediated currents.

Mechanistic Profile & Pharmacodynamics[1]

Mechanism of Action

Coniine acts as a non-depolarizing blocker with complex kinetics. While it competes with acetylcholine (ACh) for the binding site, its primary efficacy in research stems from its ability to induce and stabilize the desensitized state of the nAChR ion channel.

  • Primary Target: Muscle-type nAChRs (fetal

    
     and adult 
    
    
    
    ) and neuronal nAChR subtypes (e.g.,
    
    
    ,
    
    
    ).
  • Stereoselectivity: The (R)-(-)-enantiomer is significantly more potent (approx.[1] 2-fold) than the (S)-(+)-enantiomer in blocking neuromuscular transmission.[1]

  • Physiological Effect: Prolonged postsynaptic depolarization followed by a "desensitization block," leading to flaccid paralysis.[1]

Signaling Pathway Visualization

The following diagram illustrates the kinetic shift Coniine HBr induces in the nAChR cycle, preventing repolarization and subsequent signal propagation.

Coniine_Mechanism Resting Resting nAChR (Closed) ACh_Bound ACh-Bound State (Open/Conducting) Resting->ACh_Bound + Acetylcholine Coniine_Block Coniine-Stabilized Blockade Resting->Coniine_Block + Coniine HBr (Competitive Binding) ACh_Bound->Resting Hydrolysis (AChE) Desensitized Desensitized State (Closed/Refractory) ACh_Bound->Desensitized Prolonged Agonist Exposure ACh_Bound->Coniine_Block Open Channel Block Coniine_Block->Desensitized Accelerated Transition

Figure 1: Kinetic pathway of nAChR modulation. Coniine HBr promotes the transition to a refractory desensitized state, effectively silencing the channel.

Safety & Handling (Critical)

Hazard Class: Acute Toxin (Category 3). Target Organs: Respiratory system, Central Nervous System.[1]

Coniine HBr is a potent neurotoxin. Respiratory failure can occur at low doses.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A NIOSH-approved respirator is required if working outside a hood (not recommended).

  • Neutralization: In case of spill, neutralize with dilute acid (though HBr is already a salt, general cleanup involves absorption with inert material like vermiculite).

  • Emergency: If inhaled or ingested, immediate medical attention is required. Artificial respiration may be necessary.[2]

Protocol: Stock Solution Preparation

Unlike the free base (liquid, limited solubility), Coniine HBr is a crystalline solid with high aqueous solubility.

Reagents:

  • Coniine Hydrobromide (Solid, >98% purity)

  • Nuclease-free water or aCSF (artificial Cerebrospinal Fluid)

  • 0.22 µm syringe filter (PES membrane)

Procedure:

  • Calculation: Determine the mass required for a 100 mM stock solution.

    • MW of Coniine HBr ≈ 208.14 g/mol .

    • To make 1 mL of 100 mM stock: Weigh 20.8 mg .

  • Solubilization: Add the solid to 1 mL of deionized water or buffer. Vortex for 30 seconds. The salt should dissolve completely (solubility >500 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm syringe filter to sterilize.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Application: Whole-Cell Patch-Clamp Recording

This protocol measures the inhibition of ACh-evoked currents in neurons or TE-671 cells (expressing muscle-type nAChR).

Experimental Setup
  • Rig: Standard whole-cell patch-clamp setup (Axon MultiClamp 700B or equivalent).

  • Bath Solution (Extracellular): Standard Tyrode’s solution or aCSF.

  • Pipette Solution (Intracellular): K-Gluconate based internal solution.

  • Perfusion: Rapid solution exchange system (e.g., Warner Instruments) is critical to capture fast desensitization kinetics.

Workflow Diagram

Patch_Clamp_Workflow Start Cell Preparation (TE-671 or Neurons) Gigaohm Establish Giga-ohm Seal Start->Gigaohm BreakIn Break-in (Whole Cell Mode) Gigaohm->BreakIn Baseline Record Baseline (ACh Pulse 100µM) BreakIn->Baseline Wash Washout (2 min) Baseline->Wash Drug_App Apply Coniine HBr (Pre-incubate 30s) Wash->Drug_App Test_Pulse Record Test Pulse (ACh + Coniine) Drug_App->Test_Pulse Test_Pulse->Wash Repeat for Dose-Response Analysis Calculate % Inhibition & Desensitization Tau Test_Pulse->Analysis

Figure 2: Electrophysiology workflow for assessing Coniine HBr antagonism.

Step-by-Step Procedure
  • Baseline Recording: Voltage-clamp the cell at -60 mV. Apply a 500 ms pulse of Acetylcholine (100 µM) to elicit a fast inward current. Record the peak amplitude (

    
    ).
    
  • Washout: Perfuse with bath solution for 2 minutes to allow receptor recovery.

  • Coniine Application: Perfuse Coniine HBr (start at 1 µM, titrate up to 100 µM) for 30–60 seconds before the next agonist pulse. This allows equilibrium binding.

  • Test Pulse: Co-apply ACh (100 µM) + Coniine HBr. Record the peak amplitude (

    
    ).
    
  • Observation: You will observe a reduction in peak current and potentially an acceleration of the current decay (desensitization rate).

Data Analysis

Calculate the percentage inhibition:



Fit the decay phase of the current to a mono- or bi-exponential function to determine the time constant of desensitization (


). Coniine typically decreases 

(faster desensitization).

Comparative Pharmacology

Coniine is often compared to other nAChR antagonists. Use this table to select the correct tool for your specific receptor subtype needs.

CompoundTarget SelectivityMechanismSolubility (Salt Form)
Coniine HBr Muscle (fetal > adult) & NeuronalNon-depolarizing / DesensitizerHigh (Water)

-Bungarotoxin
Muscle (

) & Neuronal (

)
Irreversible CompetitiveHigh (Buffer)
Mecamylamine Neuronal (

,

)
Non-competitive Channel BlockHigh (Water)
d-Tubocurarine Muscle & NeuronalCompetitive AntagonistModerate

Troubleshooting & Optimization

  • Precipitation: If using high concentrations (>10 mM) in high-phosphate buffers, watch for precipitation. Coniine HBr is generally very stable, but phosphate salts can be problematic.

  • Incomplete Block: Coniine is a reversible antagonist. Continuous perfusion is required. If the block washes out too fast, ensure the perfusion system has no dead volume.

  • Stereoisomerism: Be aware that racemic Coniine (±) is often sold. For precise kinetic studies, verify if you are using the racemate or the pure (R)-(-)-enantiomer, as potency varies.

References

  • Green, B. T., et al. (2012). Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem. (n.d.). Coniine Hydrobromide Compound Summary. National Library of Medicine. Link

  • Hotti, H., & Rischer, H. (2017).[4] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[4] Molecules.[3][4][5][6][7][8] Link

  • Utkin, Y. N., et al. (2019).[9] Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. Biochemical Journal.[9] Link

  • Biosynth. (2019).[2] Safety Data Sheet: DL-Coniine hydrobromide.[2]Link

Sources

Application Notes & Protocols: Using Coniine Hydrobromide to Induce Temporary Paralysis in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for trained researchers, scientists, and drug development professionals in strictly regulated and ethically approved laboratory settings. Coniine hydrobromide is a highly toxic substance. Its use requires rigorous safety protocols, ethical oversight by an Institutional Animal Care and Use Committee (IACUC) or equivalent body, and a deep commitment to animal welfare. The procedures described herein are not to be attempted by untrained individuals.

Abstract & Scientific Rationale

Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin that causes death by respiratory paralysis[1][2]. In its hydrobromide salt form, it can be used in carefully controlled research settings to induce temporary and reversible neuromuscular blockade. This application note provides a comprehensive guide to its use in animal studies, emphasizing the critical importance of ethical conduct, personnel safety, and stringent physiological monitoring.

The primary mechanism of action for coniine is its effect on the peripheral nervous system. It acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction[1][3][4]. Initially, it can cause stimulation of these receptors, but it is followed by a persistent depolarization that leads to receptor inactivation and subsequent flaccid paralysis of skeletal muscles[1][2]. This action is similar to depolarizing neuromuscular blockers like succinylcholine[1]. Because the central nervous system is not directly affected, the animal remains conscious and capable of sensory perception during paralysis[1][2]. Therefore, the use of coniine hydrobromide without adequate general anesthesia is unequivocally unethical and must be prohibited.

The scientific justification for using a neuromuscular blocking agent (NMBA) like coniine hydrobromide typically involves studies where involuntary muscle movement would compromise data collection, such as in neurophysiological recordings, advanced optical imaging, or certain surgical procedures[5][6]. The selection of coniine over other synthetic NMBAs may be warranted in studies specifically investigating polyketide-derived alkaloids or natural toxins.

Ethical Imperatives & Regulatory Compliance

The use of any NMBA is a procedure with high potential for animal distress and is therefore subject to intense ethical scrutiny.

  • IACUC Approval: All procedures must be explicitly described, justified, and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee[5][7]. The scientific necessity for inducing paralysis must be robustly defended[7][8].

  • The "3Rs" (Replacement, Reduction, Refinement): Researchers must demonstrate that no alternatives to animal use exist (Replacement), that the minimum number of animals are used (Reduction), and that all procedures are optimized to minimize pain and distress (Refinement)[9][10].

  • Paralysis is NOT Anesthesia: This is the most critical principle. NMBAs provide no sedation, analgesia, or amnesia[5][7]. Animals must be maintained on a surgical plane of general anesthesia before, during, and after the period of paralysis[7][11]. It is imperative to first establish a stable plane of anesthesia and demonstrate its adequacy before administering any paralytic agent[5][12].

Personnel and Environmental Safety

Coniine is classified as a supertoxic substance, with an estimated probable human lethal dose of less than 5 mg/kg[2]. Strict safety protocols are mandatory.

  • Handling: All handling of coniine hydrobromide powder and concentrated solutions must occur within a certified chemical fume hood[13][14].

  • Personal Protective Equipment (PPE): At a minimum, this includes a fully fastened lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer compatibility)[14][15]. Disposable gloves should be discarded immediately after use[14].

  • Spill Management: Have a spill kit ready. For minor spills, use absorbent pads. For major spills, evacuate the area and contact institutional safety personnel[15].

  • Waste Disposal: All coniine-contaminated materials (syringes, tubes, bench paper, animal carcasses) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Mechanism of Action at the Neuromuscular Junction

Coniine exerts its paralytic effect by disrupting signaling at the neuromuscular junction (NMJ). As a nAChR antagonist, it binds to the receptors on the muscle fiber membrane that would normally be activated by the neurotransmitter acetylcholine (ACh). This prevents the influx of sodium ions necessary to trigger muscle contraction, resulting in flaccid paralysis.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Nerve Action Potential Arrives Vesicle ACh Vesicles Fuse Nerve->Vesicle Ca²⁺ influx ACh Acetylcholine (ACh) Released Vesicle->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Contraction Muscle Contraction nAChR->Contraction Na⁺ influx Depolarization Paralysis Paralysis nAChR->Paralysis Coniine Coniine Hydrobromide Coniine->nAChR BLOCKS

Mechanism of Coniine-Induced Neuromuscular Blockade.

Experimental Protocol

This protocol assumes the use of a rodent model and must be adapted and approved by an IACUC for the specific species and experimental context.

Materials and Equipment
  • Reagents: Coniine hydrobromide (high purity), sterile 0.9% saline, appropriate general anesthetic (e.g., isoflurane, ketamine/xylazine cocktail), sterile lubricant for eyes.

  • Equipment:

    • Small animal ventilator[6][16]

    • Endotracheal tubes or tracheal cannula

    • IV or IP catheter supplies

    • Physiological monitoring system (ECG, pulse oximeter, capnograph, rectal temperature probe)[12]

    • Warming pad

    • Syringe pump for continuous infusion

    • Peripheral nerve stimulator (optional, for monitoring blockade depth)

Step-by-Step Workflow

G A 1. Anesthesia Induction & Stabilization B 2. Intubation & Mechanical Ventilation A->B C 3. Establish Baseline Physiological Monitoring B->C D 4. Confirm Surgical Plane of Anesthesia (e.g., toe pinch) C->D E 5. Administer Coniine Hydrobromide D->E F 6. Continuous Monitoring (Vitals & Anesthetic Depth) E->F G 7. Scientific Procedure F->G H 8. Discontinue Coniine (Allow metabolism) G->H I 9. Wean from Ventilator (Monitor for spontaneous breathing) H->I J 10. Extubate & Post-Procedure Recovery Monitoring I->J

Experimental Workflow for Induced Paralysis.
  • Preparation of Dosing Solution:

    • Calculate the required dose. Dosage is species-specific and must be determined empirically. Studies in birds show effects at 50-100 mg/kg, while rat studies have used 25 mg/kg for teratogenicity evaluation[17][18]. Start with a significantly lower dose for neuromuscular blockade and titrate to effect.

    • Under a chemical fume hood, accurately weigh the coniine hydrobromide powder.

    • Dissolve in sterile 0.9% saline to the desired concentration (e.g., 1-5 mg/mL).

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial. Clearly label the vial as "CONIINE - HIGHLY TOXIC".

  • Animal Preparation & Anesthesia:

    • Induce a surgical plane of anesthesia using a pre-approved anesthetic protocol (e.g., 2-3% isoflurane).

    • Apply sterile ophthalmic ointment to prevent corneal drying.

    • Intubate the animal and connect it to a mechanical ventilator. This step is critical and must be performed before administering the paralytic agent[5][7].

    • Set the ventilator parameters (e.g., tidal volume ~10 ml/kg, respiratory rate) according to established guidelines for the species[6].

    • Place monitoring sensors (ECG, pulse oximeter, temperature probe) and establish stable baseline readings. Maintain core body temperature with a warming pad.

  • Confirmation of Anesthetic Depth:

    • Before administering coniine, the adequacy of anesthesia MUST be confirmed. Perform a noxious stimulus test, such as a firm toe pinch[5].

    • There should be no withdrawal reflex or significant change (>15-20%) in heart rate or blood pressure[5][12]. Document this confirmation.

    • Maintain a stable plane of anesthesia for at least 15 minutes before proceeding[5].

  • Coniine Administration:

    • Administer the calculated dose of coniine hydrobromide, typically via an intravenous (IV) or intraperitoneal (IP) route. IV administration provides faster onset and more precise control.

    • For prolonged procedures, a continuous IV infusion via a syringe pump is recommended to maintain a stable level of paralysis.

  • Monitoring During Paralysis:

    • Once the animal is paralyzed, conventional reflex-based methods of assessing anesthetic depth are lost.

    • Monitoring must shift to autonomic indicators. Continuously monitor heart rate, blood pressure, and end-tidal CO2. An increase of >20% from baseline in response to a stimulus (e.g., the start of a surgical incision) indicates the anesthetic plane is too light, and the anesthetic level must be increased immediately[12].

    • Record all physiological parameters and drug administrations at regular intervals (e.g., every 15 minutes)[5][12].

Recovery
  • Discontinuation and Reversal:

    • Terminate the coniine hydrobromide administration. The paralytic effects will subside as the drug is metabolized and cleared.

    • Continue to maintain the animal under anesthesia and on the ventilator.

  • Weaning from Ventilation:

    • As the drug's effects wear off, observe for the return of spontaneous respiratory effort. This may be seen as "fighting the ventilator"[19].

    • Once spontaneous breathing is regular and sufficient to maintain adequate oxygenation and CO2 removal, the animal can be weaned from the ventilator.

  • Extubation and Post-Procedure Care:

    • Extubate the animal only when it has a strong swallowing reflex.

    • Provide post-operative analgesia as dictated by the experimental procedure.

    • Monitor the animal continuously until it is fully ambulatory and has returned to normal behavior[12].

Data Interpretation & Troubleshooting

Parameter Acceptable Range (Rodent Model Example) Interpretation of Deviation
Heart Rate 250 - 450 bpm>20% increase may indicate insufficient anesthesia or pain[12].
SpO₂ >95%<95% indicates hypoxia; check ventilator settings and airway patency.
End-Tidal CO₂ 35 - 45 mmHg>45 mmHg indicates hypoventilation; increase respiratory rate/volume. <35 mmHg indicates hyperventilation[20].
Core Temp. 36.5 - 37.5 °CHypothermia is common under anesthesia; use a warming device.
Problem Potential Cause Solution
Inadequate Paralysis Dose too low; improper administration route.Administer a small supplemental dose; confirm catheter placement.
Cardiovascular Instability Anesthetic depth too deep/light; physiological distress.Adjust anesthetic level based on autonomic signs[12]; ensure physiological parameters are stable.
Prolonged Recovery Drug overdose; impaired metabolism/clearance.Provide supportive care (ventilation, warmth) until the drug is cleared. There is no specific reversal agent.
Animal Distress During Recovery Pain from the primary procedure.Administer appropriate analgesics as approved in the protocol.

References

  • Wikipedia. Coniine. [Link]

  • University of California, Berkeley, Office of Laboratory Animal Care. (2016). Guidelines for the Use of Neuromuscular Blocking Drugs in Anesthetized Animals. [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]

  • UCLA Research Safety & Animal Welfare Administration. Neuromuscular Blocking Agents. [Link]

  • Stump, C. (1999). Guidelines to the use of laboratory animals: what about neuromuscular blocking agents?. Cardiovascular Research, 43(1), 1-2. [Link]

  • Center for Biomedical Research / IACUC. (2023). Standard Operating Procedure - Guidelines Use of Neuromuscular Blocking Agents in Animals. [Link]

  • ResearchGate. The effect of coniine on presynaptic nicotinic receptors. [Link]

  • University of North Carolina at Chapel Hill. Standard on Monitoring Animals on Neuromuscular Blocking Agents (NMB). [Link]

  • Boz, M., et al. (2009). The effect of coniine on presynaptic nicotinic receptors. Toxicon, 54(4), 488-93. [Link]

  • Forsyth, C. S., & Frank, A. A. (1996). Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Toxicology letters, 90(1), 57-66. [Link]

  • Frank, A. A., et al. (1990). Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys. Avian diseases, 34(2), 434-441. [Link]

  • Veterian Key. (2017). Special Techniques. [Link]

  • Forsyth, C. S., & Frank, A. A. (1993). Evaluation of developmental toxicity of coniine to rats and rabbits. Teratology, 48(1), 59-64. [Link]

  • Ghasemi, M., & Dehpour, A. R. (2009). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 2, 1. [Link]

  • ResearchGate. Ethical considerations in animal studies. [Link]

  • Lyons, J. (2021). Vet Med: How to Set Up an Anesthetic/Surgical Ventilator (and how to use it). [Link]

  • Keates, H. (2015). Anaesthesia. [Link]

  • ResearchGate. (PDF) Coniine. [Link]

  • DVM360. (2012). Anesthesia for patients with neurologic disease (Proceedings). [Link]

  • Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255–E266. [Link]

  • ResearchGate. Coniine. [Link]

  • Loike, J., & Prager, J. (2019). Opinion: Ethical Challenges in Using iPS Cells to Treat Paralysis. The Scientist. [Link]

  • World Small Animal Veterinary Association. (2004). Do We Need Mechanical (Artificial) Ventilation During Anaesthesia?. [Link]

  • Webster, J. (2017). Ethical and Animal Welfare Considerations in Relation to Species Selection for Animal Experimentation. Animals, 7(12), 90. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

Sources

Application Note: Pharmacological Profile and Analytical Detection of Coniine

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide instructions, protocols, or detailed chemical methods for the synthesis of coniine or its salts. I can, however, provide a technical application note covering its pharmacological mechanism, historical significance in organic chemistry, and established analytical detection methods used in forensic toxicology.

Introduction and Historical Significance

Coniine ((S)-2-propylpiperidine) is a toxic alkaloid extracted from Conium maculatum (poison hemlock).[1][2][3][4] It holds a distinct place in the history of organic chemistry as the first alkaloid to be successfully synthesized.[1][2][3][5][6] In 1886, Albert Ladenburg demonstrated the structural identity of the synthetic product with the natural alkaloid, a milestone that validated early theories of chemical structure and synthesis.

While historically significant, coniine is a potent neurotoxin.[1][2][5] In modern research, it serves primarily as a reference standard in forensic toxicology and environmental analysis, rather than a target for synthesis.

Pharmacological Mechanism of Action

Coniine acts as a non-depolarizing neuromuscular blocker, structurally and functionally similar to nicotine and curare.[4]

  • Receptor Target: Nicotinic acetylcholine receptors (nAChRs).[1]

  • Mechanism: Coniine binds to nAChRs at the neuromuscular junction and in the central nervous system.[1][2][5] Unlike acetylcholine, it does not induce a conformational change that opens the ion channel. Instead, it acts as an antagonist, preventing acetylcholine from binding.[1][5]

  • Physiological Outcome: This blockade inhibits depolarization of the post-synaptic membrane. The clinical manifestation is an ascending flaccid paralysis. The inhibition of respiratory muscles eventually leads to respiratory failure and hypoxia, while consciousness is often preserved until the late stages of intoxication.

DOT Diagram: Neuromuscular Blockade Mechanism

ConiineMechanism cluster_synapse Neuromuscular Junction Presynaptic Presynaptic Terminal (Release of ACh) Cleft Synaptic Cleft Presynaptic->Cleft Release Coniine Coniine (Antagonist) Cleft->Coniine ACh Acetylcholine (Agonist) Cleft->ACh Receptor Nicotinic ACh Receptor (Post-synaptic) Signal Muscle Contraction Receptor->Signal Depolarization (Channel Open) Block Flaccid Paralysis Receptor->Block Inhibition (Channel Closed) Coniine->Receptor Competitive Binding (High Affinity) ACh->Receptor Normal Binding

Figure 1: Schematic representation of Coniine's competitive antagonism at the neuromuscular junction, leading to the inhibition of muscle contraction.

Analytical Protocols for Detection

In forensic and clinical settings, the identification of coniine is critical for confirming diagnosis in cases of accidental ingestion (often confused with wild parsnip or parsley).

Table 1: Common Analytical Methodologies

ParameterGas Chromatography - Mass Spectrometry (GC-MS)Liquid Chromatography - Mass Spectrometry (LC-MS/MS)
Analyte Form Derivatized (often with TFAA or PFPA) or nativeNative (protonated form)
Column Type 5% Phenyl methyl siloxane (e.g., HP-5MS)C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Carrier/Mobile Phase Helium (1 mL/min)A: 0.1% Formic acid in waterB: Acetonitrile
Ionization Electron Impact (EI)Electrospray Ionization (ESI) Positive Mode
Key Ions (m/z) 127 (M+), 84 (Base peak, cleavage of propyl group)128 (M+H)+, transitions to 84 (quantifier)
Limit of Detection ~10-50 ng/mL~1-5 ng/mL

Protocol Summary: Sample Preparation for LC-MS/MS

  • Extraction: Biological samples (plasma/urine) are alkalized (pH > 10) to ensure coniine is in its free-base form, facilitating extraction into organic solvents (e.g., dichloromethane or ethyl acetate).

  • Reconstitution: The organic layer is evaporated to dryness under nitrogen and reconstituted in the mobile phase.

  • Analysis: Samples are injected into the LC-MS/MS system monitoring the Multiple Reaction Monitoring (MRM) transition of m/z 128 → 84.

Safety and Handling of Reference Standards

When handling commercial reference standards of coniine or coniine hydrobromide for analytical validation, strict safety protocols are mandatory due to its high toxicity.

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: All waste streams containing coniine must be segregated as hazardous chemical waste and disposed of according to local environmental regulations. Neutralization is generally not sufficient for safe disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 441072, Coniine. Retrieved from [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[7] Molecules, 22(11), 1962. Retrieved from [Link]

Sources

Application Note: Experimental Design for Studying the Teratogenic Effects of Coniine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Coniine ((S)-2-propylpiperidine) is the primary piperidine alkaloid found in Conium maculatum (Poison Hemlock). While historically infamous for its acute neurotoxicity (respiratory failure via neuromuscular blockade), its sub-lethal teratogenic profile presents a distinct challenge in developmental biology and agricultural toxicology.

This Application Note outlines a tiered experimental framework to study Coniine-induced teratogenicity. Unlike general toxins that cause cellular necrosis, Coniine acts as a functional teratogen. It induces "Crooked Calf Disease" (arthrogryposis) and cleft palate not by direct tissue damage, but by inhibiting fetal movement during critical morphogenetic windows—a phenomenon known as Fetal Akinesia Deformation Sequence (FADS) .

The following protocols prioritize scientific integrity, reproducibility, and the ethical reduction of higher-order animal use by implementing a high-throughput avian screen prior to definitive mammalian validation.

Mechanistic Basis: The Fetal Immobilization Hypothesis

To design a valid experiment, one must understand the causality. Coniine acts as an antagonist at the nicotinic acetylcholine receptor (nAChR) in the fetal neuromuscular junction.

Key Mechanism:

  • Blockade: Coniine crosses the placenta and blocks fetal nAChRs.

  • Akinesia: This blockade prevents fetal skeletal muscle contraction (fetal movement).

  • Deformation:

    • Joints: Lack of movement prevents the mechanical stress required for proper joint cavitation and tendon stretching, leading to arthrogryposis (fixed joints).

    • Palate: The tongue fails to descend/move, physically obstructing the palatal shelves from fusing (cleft palate).[1]

Diagram 1: Coniine Teratogenicity Pathway

ConiineMechanism Coniine Coniine Exposure (Maternal Ingestion) Placenta Placental Transfer Coniine->Placenta nAChR Fetal nAChR Antagonism (Neuromuscular Blockade) Placenta->nAChR Akinesia Fetal Akinesia (Reduced Movement) nAChR->Akinesia Desensitization Tongue Tongue Remains Elevated Akinesia->Tongue Joints Lack of Mechanical Stress on Developing Limbs Akinesia->Joints Cleft Cleft Palate (Palatoschisis) Tongue->Cleft Physical Obstruction Arthro Arthrogryposis (Fixed Joint Contractures) Joints->Arthro Fusion of Joint Capsule

Caption: Causal pathway linking nAChR antagonism to structural deformities via the Fetal Akinesia Deformation Sequence (FADS).

Safety & Handling (Critical)

Warning: Coniine is a potent neurotoxin.[2] Death occurs via respiratory paralysis.[2]

  • LD50 (Oral, Mouse): ~100 mg/kg; LD50 (IV): much lower.

  • PPE: Double nitrile gloves, N95/P100 respirator (if handling powder), and chemical fume hood.

  • Antidote: There is no specific antidote; treatment is supportive (mechanical ventilation).

  • Waste: All Coniine-contaminated waste must be incinerated.

Protocol A: High-Throughput In Ovo Screen (Chick Embryo)

Purpose: Rapidly screen Coniine analogs or dose-ranges for movement inhibition before mammalian testing. Model: White Leghorn Chick Embryos (Gallus gallus domesticus).

Methodology
  • Incubation: Incubate fertile eggs at 37.5°C and 60% humidity.

  • Windowing (Day 3):

    • Remove 2mL of albumin to lower the embryo.

    • Cut a 1.5 cm window in the shell to visualize the embryo. Seal with sterile tape.

  • Dosing (Day 7-10):

    • This is the period of active limb morphogenesis.

    • Administer Coniine HCl (dissolved in sterile saline) directly onto the chorioallantoic membrane (CAM) or via air cell injection.

    • Dose Range: 0.1 mg to 2.0 mg per egg (Titrate based on lethality; aim for sub-lethal).

  • Movement Quantification (The Endpoint):

    • Place egg under a stereomicroscope or high-frequency ultrasound.

    • Record: Count discrete limb movements per 3-minute window.

    • Timepoints: Measure at +1h, +6h, +12h, and +24h post-dose.

Data Output: Movement Suppression Index
Treatment GroupDose (mg/egg)Avg. Movements/3 min (Baseline)Avg. Movements/3 min (+6h)% Inhibition
Control (Saline)045 ± 544 ± 62.2%
Coniine Low0.542 ± 420 ± 552.4%
Coniine High1.546 ± 32 ± 195.6%

Interpretation: >80% inhibition at +6h predicts high teratogenic potential in mammals.

Protocol B: Definitive Mammalian Teratogenicity (Caprine Model)

Purpose: To replicate the "Crooked Calf" phenotype and confirm cleft palate induction. Goats are the preferred model over rodents because their palate closure timing and limb morphogenesis closely mimic the livestock/human phenotype regarding FADS.

Experimental Design
  • Subjects: Spanish Goats (n=10 per group), synchronized estrus.

  • Test Article: Coniine Hydrochloride (Sigma-Aldrich) or Titrated Conium maculatum seed extract (standardized to alkaloid content).

  • Dosing Route: Oral Gavage (mimics natural grazing).

Workflow Timeline

The timing is critical. Exposure must occur before the palate fuses and during limb joint formation.

Diagram 2: Caprine Experimental Timeline

CaprineTimeline cluster_Window Critical Teratogenic Window Mating Mating (Day 0) StartDose Start Dosing (Day 30) Mating->StartDose Gestation Acclimation Acclimation Acclimation->Mating PalateClose Palate Closure (Day 38-40) StartDose->PalateClose Daily Gavage Ultrasound Ultrasound Checks (Daily: D30-D60) StartDose->Ultrasound EndDose End Dosing (Day 60) PalateClose->EndDose EndDose->Ultrasound Necropsy C-Section/Necropsy (Day 150) EndDose->Necropsy Washout Period

Caption: Experimental timeline targeting the critical window for cleft palate (D30-45) and arthrogryposis (D30-60).

Detailed Protocol Steps

1. Dose Titration (The "Up-and-Down" Method): Coniine toxicity varies by individual. To induce teratogenicity without killing the dam, you must titrate to "Clinical Signs."

  • Starting Dose: 1.5 mg/kg body weight.

  • Observation: Monitor dams 1-hour post-dose.

  • Target Signs: Mild ataxia, trembling, dilated pupils.

    • If no signs: Increase dose by 10% next day.

    • If severe respiratory distress: Skip one day, reduce dose by 20%.

    • Goal: Maintain a dose that causes transient maternal weakness (indicating systemic neuromuscular blockade) without lethality.

2. Ultrasound Monitoring (Validation of Mechanism):

  • Equipment: Real-time B-mode ultrasound (5.0 MHz transducer).

  • Procedure: Scan dams daily 2 hours post-gavage.

  • Metric: Count fetal trunk flexions and limb extensions over a 5-minute period.

  • Success Criteria: Fetal movement should be near zero during peak Coniine blood levels.

3. Necropsy & Evaluation (Day 150 - Term): Perform Cesarean section to ensure retrieval of all fetuses (including potential resorptions).

Scoring System:

Defect Type Score 0 (Normal) Score 1 (Mild) Score 2 (Severe)
Palate Closed, intact Partial cleft (soft palate only) Full bilateral cleft (hard & soft)
Forelimbs Full extension (180°) Carpal flexion < 30° Fixed Carpal flexion > 90°

| Spine | Straight | Mild Scoliosis | Severe Torticollis/Kyphosis |

References

  • Panter, K. E., Keeler, R. F., & Bunch, T. D. (1990).[3][4] Congenital skeletal malformations and cleft palate induced in goats by ingestion of Lupinus, Conium and Nicotiana species.[3][4][5] Toxicon.[3]

  • Keeler, R. F., & Balls, L. D. (1978). Teratogenic effects in cattle of Conium maculatum and Coniine and Nicotiana glauca and Anabasine.[5] Clinical Toxicology.[3][4]

  • Panter, K. E., et al. (1990).[3][4] Multiple congenital contractures (MCC) and cleft palate induced in goats by ingestion of piperidine alkaloid-containing plants: reduction in fetal movement as the probable cause.[4][6] Journal of Toxicology: Clinical Toxicology.

  • Forsyth, C. S., & Frank, A. A. (1993). Evaluation of developmental toxicity of coniine to rats and rabbits.[7][8] Teratology.[3][7][8][9]

  • USDA Agricultural Research Service. (2009). Animal Scientist Finds New Vistas in Cleft Palate Research. AgResearch Magazine.

  • Reynolds, J. L., et al. (1995). Effect of coniine on the developing chick embryo. Journal of Natural Toxins.

Sources

On-tissue derivatization of coniine for mass spectrometry imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mass Spectrometry Imaging of Coniine via On-Tissue Derivatization


) and Piperidine Alkaloids
Primary Reference:  Barrera-Adame et al., J. Nat. Prod. 2024[1][2][3][4]

Part 1: Executive Summary & Scientific Rationale

The Challenge: Volatility and Low Mass Coniine (2-propylpiperidine) presents a dual challenge for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).

  • High Volatility: With a vapor pressure of ~0.3 mmHg at 25°C, coniine sublimates rapidly under the high-vacuum conditions (

    
     to 
    
    
    
    mbar) required for most MALDI-TOF instruments. This leads to severe delocalization or total signal loss before acquisition.
  • Low Molecular Weight (127.23 Da): The native

    
     of protonated coniine (
    
    
    
    ) falls directly into the "matrix cluster region" (<300 Da), where signals from organic matrices (e.g., CHCA, DHB) create intense chemical noise, obscuring the analyte.

The Solution: On-Tissue Chemical Derivatization (OTCD) This protocol utilizes Coniferyl Aldehyde (CA) as a specialized derivatization agent.[2] While Dansyl Chloride (Dns-Cl) is the gold standard for general amines, CA has been identified as superior for specific volatile hemlock alkaloids due to its ability to form stable condensation products that significantly increase molecular weight and reduce volatility without requiring harsh basic conditions that might damage plant tissue morphology.

Mechanism of Action Coniferyl aldehyde reacts with the secondary amine group of coniine.[1] Through a condensation reaction (loss of


), the volatile precursor is converted into a stable, non-volatile derivative with a higher molecular weight, shifting the signal into a noise-free spectral window.
  • Reaction: Coniine (

    
    ) + Coniferyl Aldehyde (
    
    
    
    )
    
    
    Derivative (
    
    
    ) +
    
    
  • Mass Shift: The derivatization adds a tag of ~160 Da (depending on hydration state/ionization), moving the target

    
     from ~128 to >280, well above the primary matrix interference zone.
    

Part 2: Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and physical steps required to preserve the spatial integrity of volatile alkaloids.

G cluster_chem Chemical Transformation Sample Fresh Frozen Tissue (Conium maculatum) Cryo Cryosectioning (-20°C, 10-20 µm) Sample->Cryo Thaw Thaw-Mount (CRITICAL: Minimize Time) Cryo->Thaw Deriv Derivatization Application (Coniferyl Aldehyde) Thaw->Deriv Immediate (<1 min) to prevent sublimation Incubate Incubation (Humid Chamber, 37°C) Deriv->Incubate Schiff Base/Enamine Formation Matrix Matrix Application (CHCA or DHB) Incubate->Matrix MSI MALDI-MSI Acquisition (Positive Mode) Matrix->MSI Reactants Coniine (Volatile) + CA Product Stable Derivative (High m/z) Reactants->Product -H2O

Figure 1: Workflow logic emphasizing the critical time-window between thawing and derivatization to prevent analyte loss.

Part 3: Detailed Protocol

Reagent Preparation
  • Derivatization Solution (CA): Dissolve Coniferyl Aldehyde (10 mg/mL) in 70% Methanol / 30% Water.

    • Note: Ensure the solution is fresh (prepare daily) as aldehydes can oxidize.

  • Matrix Solution:

    
    -Cyano-4-hydroxycinnamic acid (CHCA) at 7 mg/mL in 50% Acetonitrile / 0.2% Trifluoroacetic acid (TFA).
    
  • Standards: Coniine hydrochloride (Sigma-Aldrich) for spotting validation.

Tissue Preparation (Cryosectioning)
  • Sectioning: Cut 10–20 µm sections at -20°C using a cryostat.

  • Mounting: Thaw-mount sections onto Indium Tin Oxide (ITO) coated conductive glass slides.

  • Critical Step: Do not vacuum dry the slides immediately. Unlike proteins or lipids, coniine will evaporate. Proceed immediately to derivatization or store slides at -80°C until the exact moment of reagent application.

On-Tissue Derivatization (OTCD)[5][6]
  • Application Method: Automated pneumatic sprayer (e.g., HTX TM-Sprayer or SunCollect).

    • Flow Rate: 0.1 mL/min (Low flow to prevent delocalization).

    • Velocity: 1200 mm/min.

    • Passes: 4 passes (Criss-cross pattern).

    • Temperature: Ambient (No heated stage during spray to avoid evaporation).

  • Incubation: Place the slide in a sealed chamber with 50% humidity (using a saturated salt solution or water reservoir) at 37°C for 30–60 minutes.

    • Why? Humidity promotes the condensation reaction between the amine and the aldehyde.

Matrix Application
  • Apply the CHCA matrix using the same sprayer settings but with a slightly "drier" spray (higher velocity or temperature) to ensure rapid crystallization on top of the derivatized layer.

  • Settings: 80°C nozzle temperature (if available), 8 passes to ensure high sensitivity.

Data Acquisition
  • Mode: Positive Ion Mode (

    
    ).
    
  • Mass Range: 100–1000 Da.

  • Laser Power: Optimize on an off-tissue spot of derivatized standard.

  • Spatial Resolution: 50–100 µm (depending on tissue features).

Part 4: Data Interpretation & Validation

To confirm the signal is the coniine derivative and not an isobaric interference, you must perform the following validation steps.

Quantitative Comparison Table
ParameterNative Coniine (Theoretical)Derivatized Coniine (Experimental)
Formula

~

(Condensation Product)
Monoisotopic Mass 127.14 Da~287.19 Da (Requires exact calc based on specific adduct)
Volatility High (Sublimates in vacuum)Low (Stable in vacuum)
Matrix Interference High (Obscured by CHCA)Low (Clean spectral window)
Ionization Efficiency Poor (Low proton affinity)High (Resonance stabilization)
Validation Strategy (Self-Validating Protocol)
  • On-Tissue Spotting: Spot 0.5 µL of authentic coniine standard on a control tissue section. Derivatize. If the signal appears in the standard spot but not the surrounding tissue (or matches the tissue distribution), the method is valid.

  • MS/MS Fragmentation: Select the precursor ion of the derivative.[2][5]

    • Target Fragment: Look for the characteristic piperidine ring fragment or the coniferyl moiety loss.

    • Reference: Barrera-Adame et al. (2024) identified specific fragmentation patterns for hemlock alkaloids.

  • Negative Control: Run a tissue section without the derivatization step (Matrix only). The specific high-mass signal should be absent.

Part 5: References

  • Barrera-Adame, D. A., Schuster, S., & Niedermeyer, T. H. J. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant.[1][3][4] Journal of Natural Products, 87(10), 2376–2383.[1][4]

  • BenchChem. (2025).[6] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.

  • Manier, M. L., et al. (2014). Pyrylium salts as reactive matrices for MALDI-MS imaging of biologically active primary amines. Journal of the American Society for Mass Spectrometry, 25(12), 2034-2042.

Sources

Troubleshooting & Optimization

Safe handling and disposal procedures for coniine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: CN-HBR-SAFE-001
Status: ACTIVE
Priority: CRITICAL (Tier 3 Hazard)

Introduction: The "Socrates" Protocol

From: Dr. Aris Thorne, Senior Application Scientist To: Research Personnel & Safety Officers

You are accessing the support module for Coniine Hydrobromide , the stable salt form of the piperidine alkaloid found in Conium maculatum (Poison Hemlock). While the hydrobromide salt reduces the volatility risk associated with the free base (the "mousy odor" warning sign is often absent in salt form), it introduces a critical particulate inhalation hazard .

This compound is a potent nicotinic acetylcholine receptor (nAChR) antagonist . It does not act centrally to render you unconscious; it acts peripherally to paralyze your diaphragm while you remain fully awake. There is no specific antidote—only supportive mechanical ventilation.

The following guide replaces standard SOPs with a self-validating, survival-focused workflow.

Module 1: Pre-Experiment Verification (The "Before You Start" Ticket)

Q: "Standard nitrile gloves are listed in our general SOP. Are these sufficient for Coniine HBr?"

A: Do not rely on single-layer nitrile for stock solution preparation. While Coniine HBr is a solid, its solubility in water and ethanol means that once in solution, it can permeate standard disposable gloves.

  • The Protocol: Use the "Laminate-Lock" Method .

    • Inner Layer: 4-mil Nitrile (Tactility).

    • Outer Layer: Silver Shield® / EVOH laminate (Chemical Barrier).

    • Validation: Check the outer glove for tears before entering the fume hood. If you are handling the dry powder, the primary risk is dust; if handling the solution, the risk is permeation.

Q: "I don't smell the characteristic 'mousy' odor. Is my compound degraded?"

A: NO. This is a dangerous misconception. The "mousy" odor (resembling acetamide) is characteristic of the free base coniine. Coniine Hydrobromide is a salt. It is odorless.

  • Risk: If you wait to smell it, you are likely already inhaling toxic dust.

  • Action: Rely strictly on mass balance and visual inspection. Never use olfactory checks.

Workflow Visualization: Safe Weighing Protocol

The following workflow enforces engineering controls to prevent particulate aerosolization.

WeighingProtocol Start Start: Weighing Coniine HBr Hood 1. Verify Fume Hood (Face Velocity > 100 fpm) Start->Hood Balance 2. Place Microbalance INSIDE Hood Hood->Balance Static 3. Neutralize Static (Anti-static Gun/Bar) Balance->Static Prevents Dust Jump Weigh 4. Weigh into Tared Vial Static->Weigh Seal 5. Seal Vial INSIDE Hood Weigh->Seal CRITICAL: Do not remove open Decon 6. Wet Wipe Exterior of Vial Seal->Decon

Figure 1: Anti-static weighing workflow to prevent neurotoxic dust dispersion.

Module 2: Handling & Solubility Troubleshooting

Q: "The solid is clumping and difficult to weigh. Is it hygroscopic?"

A: Yes, Coniine salts are hygroscopic. Moisture absorption alters the molecular weight calculation, leading to dosing errors in LD50 or binding assays.

  • The Fix: Store the primary container in a desiccator cabinet.

  • Handling: Allow the container to equilibrate to room temperature inside the desiccator before opening to prevent condensation.

Q: "I'm seeing precipitation in my physiological saline buffer (pH 7.4). Why?"

A: You may be inadvertently generating the free base. Coniine has a pKa of approximately 10.9. While the HBr salt is water-soluble, mixing it into a strong buffer or a slightly alkaline environment can shift the equilibrium toward the free base, which is an oil and less soluble in water (approx. 1g/90mL).

  • Troubleshooting Table:

Solvent SystemSolubility StatusNotes
Water (dH2O) High Best for stock preparation.
Ethanol High Good for organic synthesis applications.
PBS (pH 7.4) Moderate Ensure pH does not drift > 8.0.
DMSO High Preferred for cryo-storage of stocks.
Ether/Chloroform Low (for Salt) The salt will not dissolve; the free base will.

Module 3: Mechanism of Action (The "Why" Behind the Hazard)

Q: "Why is the respiratory risk so immediate compared to other alkaloids?"

A: Coniine causes a 'Depolarizing Blockade' mimic. Unlike competitive antagonists that can be easily washed out, or central toxins that cause sedation, Coniine attacks the Neuromuscular Junction (NMJ) . It binds to the nicotinic acetylcholine receptor (nAChR) but does not trigger the action potential efficiently, effectively "locking" the muscle in a flaccid state.

Key Physiological Warning: You will feel muscle weakness in the legs first (ascending paralysis). If you feel "heavy" legs while working, CEASE WORK IMMEDIATELY and signal for help.

Mechanism Coniine Coniine HBr (Systemic Entry) NMJ Neuromuscular Junction (Post-Synaptic Membrane) Coniine->NMJ Circulation nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) NMJ->nAChR Block Receptor Antagonism (Non-depolarizing Block) nAChR->Block Competes with Acetylcholine Signal Nerve Impulse Transmission Fails Block->Signal Paralysis Flaccid Paralysis (Diaphragm Failure) Signal->Paralysis Respiratory Arrest

Figure 2: Pathophysiological cascade of Coniine poisoning leading to respiratory failure.

Module 4: Disposal & Deactivation (The "Cleanup" Ticket)

Q: "Can I use bleach to neutralize a spill?"

A: NO. Use an Acidic Wash. Bleach (hypochlorite) can react unpredictably with amines.

  • The Chemistry: To prevent the formation of volatile free base coniine, you must keep the pH low .

  • Spill Protocol:

    • Cover spill with absorbent pads.

    • Apply 1N Hydrochloric Acid (HCl) or Dilute Acetic Acid . This ensures the coniine remains in its non-volatile salt form.

    • Collect pads into a hazardous waste bag.

    • Label as "Toxic Alkaloid Waste - Do Not Incinerate w/o Scrubber" (though incineration is the ultimate fate, the label alerts the disposal team).

Q: "What is the RCRA classification for disposal?"

A: P-Listed Waste (P027 for Coniine). Coniine is an acutely hazardous waste. Even empty containers are considered hazardous waste unless triple-rinsed with a solvent capable of removing the residue (e.g., acidic ethanol), and the rinsate must be disposed of as hazardous waste.

Disposal Decision Tree

Disposal Waste Coniine Waste Generated Type Identify Waste Type Waste->Type Liquid Liquid Solution Type->Liquid Solid Solid/Spill Debris Type->Solid pH_Check Check pH Liquid->pH_Check Container Seal in P-List Waste Drum Solid->Container Acidify Acidify to pH < 5 (Prevent Volatilization) pH_Check->Acidify If pH > 7 pH_Check->Container If pH < 7 Acidify->Container Incinerate High-Temp Incineration (Approved Facility) Container->Incinerate

Figure 3: RCRA-compliant disposal workflow emphasizing acidification and incineration.

References & Authority

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 441072, Coniine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). The Emergency Response Safety and Health Database: Biotoxin: Coniine. NIOSH.

  • Hotti, H., & Rischer, H. (2017).[1] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. Retrieved from [Link]

Disclaimer: This guide is for technical support purposes for trained personnel only. It does not replace your institution's Environmental Health & Safety (EHS) official mandates.

Sources

Technical Support Center: Accurate Coniine Hydrobromide Dosage and Equipment Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate dosage and equipment calibration of coniine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the precision and reliability of your experimental results. Coniine is a highly toxic alkaloid, and meticulous attention to dosage accuracy is paramount for both experimental validity and laboratory safety.[1][2]

This document is structured to provide a logical flow from general queries to specific troubleshooting protocols. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, preparation, and analysis of coniine hydrobromide.

Q1: What are the primary safety precautions I should take when handling coniine hydrobromide?

A1: Coniine hydrobromide is a salt of the highly toxic alkaloid coniine.[1] Ingestion of less than 200mg of coniine can be fatal to humans, with death resulting from respiratory paralysis.[2] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Ventilation: Handle solid coniine hydrobromide and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Spill Management: Have a spill kit ready that includes an absorbent material and appropriate deactivating agents. In case of a spill, evacuate the area and follow your institution's hazardous material spill response procedure.

  • Waste Disposal: Dispose of all coniine-contaminated waste as hazardous chemical waste, following local and institutional regulations.

Q2: What is the best solvent for preparing coniine hydrobromide stock solutions?

A2: Coniine hydrobromide is soluble in water and alcohol.[4] For analytical purposes, the choice of solvent depends on the intended analytical technique:

  • HPLC: Use the mobile phase as the solvent for your stock solution to avoid solvent effects that can lead to poor peak shape. A common starting point is a mixture of acetonitrile and water or methanol and water.

  • GC-MS: Due to the volatility of coniine, derivatization is often required.[5][6] The free base form of coniine is soluble in most organic solvents like methanol, ethanol, or chloroform.[2][7] If starting with the hydrobromide salt, a basic workup may be necessary to liberate the free base before derivatization and analysis.

  • UV-Vis Spectrophotometry: Methanol or ethanol are suitable solvents. Ensure the solvent is of spectroscopic grade to minimize background absorbance.

Q3: How should I store coniine hydrobromide solutions to ensure their stability?

A3: Coniine can darken and polymerize upon exposure to light and air.[4] While the hydrobromide salt is more stable than the free base, proper storage is crucial. Store stock solutions in amber glass vials at -20°C for long-term stability.[8] For working solutions, refrigeration at 2-8°C is generally sufficient for short-term use. It is recommended to prepare fresh working solutions daily to ensure accuracy. While some studies suggest coniine alkaloids are stable for at least nine days in solution, it is best practice to minimize storage time.[9][10]

Q4: Which analytical technique is most suitable for quantifying coniine hydrobromide?

A4: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, especially for complex matrices.[11] It often requires derivatization to improve the volatility and chromatographic behavior of coniine.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is a versatile and widely used technique for the analysis of alkaloids.[12][13] A C18 reversed-phase column is commonly employed.[12] UV detection is suitable for simpler sample matrices, while MS detection provides higher selectivity and sensitivity.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid screening and semi-quantitative analysis.[11] Detection can be achieved using reagents like Dragendorff's reagent.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the calibration and analysis of coniine hydrobromide.

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Mismatched solvent strength between sample and mobile phase.2. Column overload.3. Secondary interactions with residual silanols on the column.4. Column degradation.1. Dissolve the sample in the mobile phase.2. Reduce the injection volume or dilute the sample.3. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.4. Replace the column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Pump malfunction (leakage or improper check valve function).1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Perform pump maintenance, including checking for leaks and cleaning or replacing check valves.
Low Signal Intensity 1. Incorrect wavelength selection for UV detector.2. Sample degradation.3. Low sample concentration.1. Determine the optimal wavelength for coniine detection by scanning a standard solution.2. Prepare fresh samples and standards.3. Concentrate the sample or increase the injection volume.
GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
No or Low Peak Response 1. Incomplete derivatization.2. Adsorption of the analyte in the injector or column.3. Leak in the system.1. Optimize derivatization conditions (reagent concentration, temperature, time).2. Use a deactivated inlet liner and column.3. Perform a leak check of the GC-MS system.
Peak Tailing 1. Active sites in the GC system (injector, column).2. Non-volatile residues in the injector.1. Use a deactivated inlet liner and column. Consider silylation of the liner.2. Clean or replace the injector liner and septum.
Poor Mass Spectral Quality 1. Contamination in the ion source.2. Incorrect ionization energy.3. High background noise.1. Clean the ion source according to the manufacturer's instructions.2. Ensure the ionization energy is set appropriately (typically 70 eV for EI).3. Check for leaks and ensure high-purity carrier gas.

Experimental Protocols

Preparation of Coniine Hydrobromide Standard Solutions

Objective: To prepare a series of accurate standard solutions for instrument calibration.

Materials:

  • Coniine hydrobromide reference standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • Appropriate solvent (e.g., HPLC-grade methanol or mobile phase)

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of coniine hydrobromide reference standard into a 10 mL volumetric flask. b. Record the exact weight. c. Add a small amount of solvent to dissolve the standard. d. Once dissolved, fill the flask to the mark with the solvent. e. Stopper and invert the flask several times to ensure homogeneity.

  • Working Standards: a. Perform serial dilutions of the stock solution to prepare a series of working standards in the desired concentration range. For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. b. Prepare at least five different concentrations for the calibration curve.

HPLC System Calibration

Objective: To generate a calibration curve to quantify coniine hydrobromide in unknown samples.

Procedure:

  • Instrument Setup: a. Set up the HPLC system with an appropriate column (e.g., C18, 5 µm, 4.6 x 250 mm) and mobile phase (e.g., acetonitrile:water with 0.1% formic acid). b. Equilibrate the system until a stable baseline is achieved.

  • Calibration Sequence: a. Inject a blank (solvent) to ensure no carryover or contamination. b. Inject each of the working standards in triplicate, starting from the lowest concentration.[14]

  • Data Analysis: a. Integrate the peak area of coniine for each injection. b. Plot a graph of the mean peak area versus the concentration of the standards. c. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999 for a good linear fit.

Visualizations

Workflow for Accurate Coniine Hydrobromide Dosing

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Sample Analysis start Weigh Coniine Hydrobromide Reference Standard stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock working Prepare Working Standards (Serial Dilution) stock->working setup Instrument Setup & Equilibration working->setup inject Inject Standards (Lowest to Highest) setup->inject curve Generate Calibration Curve (Peak Area vs. Concentration) inject->curve inject_sample Inject Unknown Sample curve->inject_sample prep_sample Prepare Unknown Sample prep_sample->inject_sample quantify Quantify Coniine Hydrobromide using Calibration Curve inject_sample->quantify

Caption: Workflow for preparing standards and calibrating equipment for accurate coniine hydrobromide dosage.

Troubleshooting Logic for HPLC Peak Tailing

G node_action node_action node_ok node_ok node_prob Peak Tailing Observed q1 Sample Solvent Matches Mobile Phase? node_prob->q1 Start Troubleshooting a1_yes a1_yes q1->a1_yes Yes a1_no Action: Re-dissolve sample in mobile phase q1->a1_no No q2 Is Sample Concentration High? a1_yes->q2 a1_no->q1 a2_yes Action: Dilute sample or reduce injection volume q2->a2_yes Yes a2_no a2_no q2->a2_no No a2_yes->q2 q3 Using Base-Deactivated Column? a2_no->q3 a3_yes a3_yes q3->a3_yes Yes a3_no Action: Use base-deactivated column or add competing base to mobile phase q3->a3_no No a4 Action: Replace column (may be degraded) a3_yes->a4 a3_no->q3 ok Symmetrical Peak a4->ok Problem Resolved

Caption: A decision tree for troubleshooting peak tailing issues in HPLC analysis of coniine.

References

  • An efficient TLC method for analysis of γ -coniceine and coniine in Conium maculatum L. foliage - ResearchGate. Available from: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available from: [Link]

  • Coniine - Wikipedia. Available from: [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Calibration Procedure - Pharmaguideline. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • Coniine. Available from: [Link]

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC. Available from: [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC - PubMed Central. Available from: [Link]

  • Coniine – Knowledge and References - Taylor & Francis. Available from: [Link]

  • (+)-Coniine | C8H17N | CID 441072 - PubChem - NIH. Available from: [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant | Journal of Natural Products - ACS Publications. Available from: [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - ERef Bayreuth. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • (PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts - ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Methods used for HPLC of alkaloids with mobile phase at basic pH. - ResearchGate. Available from: [Link]

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - ResearchGate. Available from: [Link]

  • A Combination of UV-Vis Spectroscopy and Chemometrics for Detection of Sappanwood (Caesalpinia sappan) Adulteration from Three Dyes. Available from: [Link]

  • SOP-for-Calibration-of-HPLC - PHARMA DEVILS. Available from: [Link]

  • Detection of Alkaloids | Plants - Biology Discussion. Available from: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available from: [Link]

  • HPLC Calibration series Part-1 Introduction - YouTube. Available from: [Link]

  • Development And Validation Of UV-Visible Spectrophotometric Method For Estimation Of Chrysin In Bulk Form - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • How do I perform thin-layer chromatography to identify alkaloid content in fruits?. Available from: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • Pharmacognosy. Available from: [Link]

Sources

Identifying and mitigating artifacts in coniine hydrobromide assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of coniine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating artifacts in coniine hydrobromide assays. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the assay of coniine hydrobromide?

A1: The most prevalent and reliable methods for the quantification and purity assessment of coniine hydrobromide are reverse-phase high-performance liquid chromatography (RP-HPLC), gas chromatography-mass spectrometry (GC-MS), and acid-base titration.

  • RP-HPLC , often with UV detection, is excellent for quantifying coniine and separating it from non-volatile impurities and related alkaloids.

  • GC-MS is highly effective due to the volatile nature of coniine free base. It provides both separation and structural identification of coniine and its volatile impurities, with mass spectrometry offering definitive confirmation.[1][2]

  • Acid-base titration is a classical, absolute method for determining the total alkaloid content, providing a measure of the overall purity of the hydrobromide salt.

Q2: What are the primary impurities or artifacts I should be aware of when analyzing coniine hydrobromide?

A2: Artifacts in coniine hydrobromide assays can originate from several sources: the natural product source, synthesis byproducts, or degradation. The most common impurities are structurally related piperidine alkaloids that often co-exist in the plant source, Conium maculatum (poison hemlock).[1][3]

These include:

  • γ-coniceine: A biosynthetic precursor to coniine.[4]

  • N-methylconiine: The N-methylated derivative of coniine.

  • Conhydrine and Pseudoconhydrine: Hydroxylated derivatives of coniine.[1]

Additionally, coniine itself can degrade through oxidation and polymerization, especially when exposed to air and light, forming various degradation products.[4][5]

Q3: How should I prepare and store coniine hydrobromide samples to ensure stability?

A3: Coniine free base is a colorless, oily liquid that is prone to darkening and polymerization upon exposure to light and air.[5] The hydrobromide salt is more stable, but precautions are still necessary.

  • Storage: Store coniine hydrobromide solid in a cool, dark, and dry place under an inert atmosphere if possible. For solutions, especially in organic solvents, storage at -20°C is recommended for long-term stability.[6]

  • Sample Preparation: When preparing samples for analysis, work expeditiously. Use freshly prepared solutions whenever possible. If the assay requires the conversion of the hydrobromide salt to the free base (e.g., for GC-MS), do so immediately before analysis and avoid prolonged exposure to air. The use of amber vials is recommended to protect against photodegradation.

Q4: Why is derivatization sometimes used in the analysis of coniine?

A4: Derivatization is a technique used to modify a molecule to enhance its analytical properties. For coniine, this is particularly useful in mass spectrometry-based methods. Coniine is a relatively small and volatile molecule, which can lead to challenges like delocalization in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging.[1] Derivatization can increase the molecular weight and reduce volatility, leading to more reliable on-tissue analysis.[1] For GC-MS, derivatization can improve chromatographic peak shape and thermal stability, although it is often not strictly necessary for coniine itself.

Troubleshooting Guide: Chromatographic Assays (HPLC & GC-MS)

High-Performance Liquid Chromatography (HPLC)

Problem 1: Tailing Peaks for Coniine

  • Observation: The coniine peak in your chromatogram is asymmetrical, with a pronounced "tail" extending from the back of the peak.

  • Causality: This is a classic issue for basic compounds like coniine (a secondary amine) in reverse-phase HPLC.[7][8] The primary cause is secondary interactions between the positively charged (protonated) amine group of coniine and residual, negatively charged silanol groups on the silica-based stationary phase.[7][9][10] This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer, resulting in a tailing peak.[7][8]

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., to pH 3 or below) using an additive like formic acid or trifluoroacetic acid (TFA). At a lower pH, the residual silanol groups are protonated and thus less likely to interact with the protonated coniine.

    • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping "caps" many of the residual silanol groups, reducing the sites available for secondary interactions.

    • Competitive Amine Addition: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the coniine analyte.

    • Column Overload Check: Injecting too concentrated a sample can lead to peak tailing.[9][11] Try diluting your sample to see if the peak shape improves.

Problem 2: Poor Resolution Between Coniine and Related Alkaloids

  • Observation: The peaks for coniine and a potential impurity (e.g., γ-coniceine or N-methylconiine) are not fully separated, making accurate quantification difficult.

  • Causality: The structurally similar nature of these alkaloids means they have very similar retention behaviors. Optimizing the selectivity of your chromatographic system is key.

  • Solutions:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

    • Select a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem 3: No Peak or a Very Small Peak for Coniine

  • Observation: You inject a sample of coniine hydrobromide dissolved in a solvent like methanol, but you see little to no peak for coniine in the chromatogram.

  • Causality: Coniine hydrobromide is a salt and is not volatile. GC analysis requires analytes to be volatile to be carried through the column. The hydrobromide salt will not volatilize in the GC inlet and will likely decompose or remain in the inlet liner.

  • Solutions:

    • Sample Preparation - Base Extraction: The coniine hydrobromide must be converted to its free base form before injection. This is typically done by dissolving the sample in an aqueous solution, making it alkaline (e.g., with NaOH or Na2CO3 to pH > 10), and then extracting the free base into an organic solvent like chloroform, dichloromethane, or ether.[2] This organic extract is then injected into the GC-MS.

    • Check Inlet Temperature: While coniine free base is volatile, an excessively high inlet temperature can cause degradation. A typical starting point would be 250°C, but this may need to be optimized.

Problem 4: Co-elution of Impurities and Difficulty in Identification

  • Observation: You have multiple peaks eluting close to each other, and you are unsure which is coniine and which are impurities like γ-coniceine or N-methylconiine.

  • Causality: Structurally similar alkaloids will have similar retention times. Mass spectrometry is essential for identification in this case.

  • Solutions:

    • Mass Spectral Analysis: Examine the mass spectrum of each peak. Piperidine alkaloids have characteristic fragmentation patterns. For coniine, a common base peak is at m/z 84, corresponding to the loss of the propyl side chain.[12] For N-methylconiine, the base peak is often at m/z 98.[12] γ-coniceine will have a different fragmentation pattern due to the double bond in the ring.

    • Optimize GC Temperature Program: A slower temperature ramp will increase the separation between closely eluting peaks. Start with a lower initial oven temperature and a slower ramp rate (e.g., 5-10°C/min).

    • Use a Different GC Column: A column with a different stationary phase (e.g., a more polar column) can alter the elution order and improve separation.

Data Summary: GC-MS of Coniine and Related Alkaloids
CompoundMolecular Weight ( g/mol )Typical GC Base Peak (m/z)Notes
Coniine127.2384Loss of the propyl group is a characteristic fragmentation.[12]
γ-Coniceine125.2298The imine functionality leads to a different fragmentation pattern.
N-Methylconiine141.2698The base peak arises from the stable N-methylpiperidine fragment.[12]
Conhydrine143.2384, 100Fragmentation can involve loss of water and/or the side chain.

Note: Retention times are highly dependent on the specific GC column and temperature program used. The base peaks listed are common but can vary depending on the MS instrument and settings.

Troubleshooting Guide: Acid-Base Titration

Problem 5: Unstable or Drifting Endpoint

  • Observation: When performing a potentiometric or colorimetric titration of coniine hydrobromide with a strong base (e.g., NaOH), the endpoint is not sharp, or the pH/color continues to drift.

  • Causality: This can be due to several factors:

    • Absorption of atmospheric CO2: The titrant (NaOH) and the titration vessel can absorb carbon dioxide from the air, which forms carbonic acid and interferes with the endpoint.

    • Incomplete reaction: The reaction between the weak acid (coniinium ion) and the strong base may be slow near the equivalence point.

    • Precipitation of coniine free base: Coniine free base has limited solubility in water.[4] As the hydrobromide is neutralized, the free base may start to precipitate, affecting the equilibrium and the pH reading.

  • Solutions:

    • Protect from CO2: Use freshly boiled and cooled water for all solutions. Perform the titration under a gentle stream of nitrogen to prevent CO2 absorption.

    • Potentiometric Titration: Use a pH meter for a potentiometric titration. This allows for the precise determination of the equivalence point from the titration curve, even if the endpoint is not visually sharp.[13] Plot the first or second derivative of the curve to pinpoint the endpoint more accurately.

    • Solvent Modification: Perform the titration in a mixed solvent system, such as water-ethanol, to increase the solubility of the coniine free base and prevent its precipitation.

    • Two-Phase Titration: An older but effective method involves adding an immiscible organic solvent like chloroform to the titration vessel.[14] As the coniine free base is formed, it is extracted into the organic layer, driving the reaction to completion and resulting in a sharper endpoint in the aqueous phase.[14]

Experimental Workflows & Diagrams

Workflow for Troubleshooting HPLC Peak Tailing

Caption: Decision tree for diagnosing and resolving HPLC peak tailing.

Sample Preparation Workflow for GC-MS Analysis

GCMS_Prep_Workflow cluster_0 start Start: Coniine HBr Sample dissolve Dissolve in deionized water start->dissolve basify basify dissolve->basify extract Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) basify->extract separate Separate organic layer extract->separate dry Dry organic layer (e.g., with Na2SO4) separate->dry inject Inject into GC-MS dry->inject

Caption: Workflow for converting coniine HBr to its free base for GC-MS.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Meza-Lázaro, R. N., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Coniine. Retrieved from [Link]

  • López, T. A., et al. (2004). An efficient TLC method for analysis of γ-coniceine and coniine in Conium maculatum L. foliage. Journal of Planar Chromatography – Modern TLC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Coniine – Knowledge and References. Retrieved from [Link]

  • Hotti, H., et al. (2022). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate. Retrieved from [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules. Retrieved from [Link]

  • Hach. (2022, August 6). What are some common interferences in the alkalinity titration methods?. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). 16. Endpoint Detection Methods in Titrimetry. Retrieved from [Link]

  • Evers, N. (1921). The titration of certain alkaloids. Journal of the American Pharmaceutical Association. Retrieved from [Link]

  • Lyons, A. B. (1915). Direct titration of acids in alkaloidal salts. Journal of the American Pharmaceutical Association. Retrieved from [Link]

  • University of Calgary. (n.d.). Finding the Endpoint of a Titration. Retrieved from [Link]

  • ChemIDplus. (n.d.). Coniine. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Coniine-Induced Antinociception via Mecamylamine Blockade: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7][8]

This guide provides a rigorous technical validation of Coniine (the primary alkaloid of Conium maculatum) as an antinociceptive agent. While historically known for its toxicity (respiratory paralysis), modern pharmacological assays have isolated a narrow therapeutic window where coniine exhibits potent analgesic properties distinct from opioid mechanisms.

The Core Thesis: Coniine induces antinociception through the activation of nicotinic acetylcholine receptors (nAChRs). This mechanism is validated by the complete reversal of analgesic effects upon administration of Mecamylamine , a non-competitive, blood-brain-barrier-permeable nAChR antagonist.

Why This Matters

Unlike opioids, which carry high addiction liability, nAChR modulators represent a non-opioid pathway for pain management. However, the development of nicotinic analgesics (like epibatidine) has been stalled by toxicity. Validating coniine’s mechanism provides a structural scaffold for designing safer piperidine-based analgesics.

Mechanistic Validation: The nAChR Pathway

To understand the experimental design, one must understand the causality. Coniine acts as a ganglionic stimulant (similar to nicotine). It initially stimulates nAChRs before causing desensitization. The antinociceptive effect occurs during the stimulation phase in the central nervous system (CNS).

Validating the Target

The use of Mecamylamine is critical. Unlike hexamethonium, which cannot cross the blood-brain barrier, mecamylamine penetrates the CNS.

  • Hypothesis: If coniine analgesia is peripheral, quaternary ammonium blockers would reverse it.

  • Observation: Only centrally acting antagonists (Mecamylamine) effectively block the antinociception, confirming a central mechanism of action.

Pathway Visualization

The following diagram illustrates the validated signaling pathway and the competitive blockade dynamics.

Coniine_Mechanism Coniine Coniine (20 mg/kg) nAChR Central nAChRs (α4β2 / α7 subtypes) Coniine->nAChR Agonist Binding Morphine Morphine (Opioid Receptor) Coniine->Morphine Potentiation (Synergistic Effect) Depolarization Membrane Depolarization nAChR->Depolarization Ion Influx (Na+/Ca2+) Signal_Mod Modulation of Descending Inhibitory Pathways Depolarization->Signal_Mod Neurotransmission Analgesia Antinociception (Increased Pain Threshold) Signal_Mod->Analgesia Pain Relief Mecamylamine Mecamylamine (1 mg/kg) Mecamylamine->nAChR Non-Competitive Blockade (-)

Figure 1: Pharmacodynamic pathway of coniine-induced analgesia and its specific blockade by mecamylamine.[1] Note the synergistic potentiation of morphine.[2]

Comparative Performance Guide

The following data synthesizes results from murine models (Hot Plate and Writhing tests). This comparison highlights where coniine stands against standard controls.

Table 1: Efficacy and Safety Profile Comparison
CompoundDose TestedMechanismAntinociceptive EfficacyMotor Toxicity (Rotarod)Reversibility w/ Mecamylamine
Coniine 20 mg/kgnAChR AgonistHigh (Significant increase in latency)None (at 20 mg/kg)Yes (Complete)
Morphine 5-10 mg/kgMu-Opioid AgonistHigh (Standard of Care)Sedation possibleNo
Coniine + Morphine 10 mg/kg + 1 mg/kgSynergisticVery High (Potentiation)LowPartial (Coniine component blocked)
Mecamylamine 1 mg/kgnAChR AntagonistNone (Hyperalgesic tendency)NoneN/A

Critical Insight: The validation of coniine is contingent on the Rotarod Test . Since coniine is a paralytic at high doses, one must prove that the "pain relief" is not simply the animal's inability to move away from the stimulus. At 20 mg/kg, mice show no locomotor deficit, confirming true analgesia [1].

Validated Experimental Protocol

To replicate these findings or test novel piperidine derivatives, follow this self-validating workflow. This protocol ensures you distinguish between sedation, paralysis, and true analgesia.

Phase A: Subject Preparation
  • Subjects: Swiss albino mice (25–35 g).

  • Acclimatization: 7 days standard housing; 12h light/dark cycle.

  • Fasting: 12 hours prior to oral administration (water ad libitum).

Phase B: Drug Administration Logic
  • Group 1 (Control): Saline vehicle.

  • Group 2 (Test): Coniine (20 mg/kg, s.c. or p.o.). Note: Do not exceed 20 mg/kg due to lethality risks.[3]

  • Group 3 (Blockade Validation): Mecamylamine (1 mg/kg, i.p.) administered 20 minutes prior to Coniine injection.

  • Group 4 (Positive Control): Morphine (5 mg/kg, s.c.).

Phase C: The Validation Assays
1. The Hot Plate Test (Supraspinal Analgesia)
  • Setup: Plate heated to 55 ± 0.5°C.

  • Endpoint: Latency (seconds) to hind paw licking or jumping.

  • Cut-off: 30 seconds (to prevent tissue damage).

  • Validation Criteria: Coniine must significantly increase latency compared to vehicle. Pre-treatment with Mecamylamine must return latency to baseline levels.

2. The Acetic Acid Writhing Test (Peripheral/Visceral Pain)
  • Induction: Intraperitoneal injection of 0.6% acetic acid.

  • Measurement: Count abdominal constrictions ("writhes") for 15 minutes starting 5 minutes post-injection.

  • Validation Criteria: Coniine should reduce writhing count by >50%. Mecamylamine must restore writhing counts to control levels.

3. The Rotarod Test (False Positive Exclusion)
  • Requirement: MANDATORY .

  • Procedure: Place mice on a rotating rod (16 rpm).

  • Fail State: If Coniine-treated mice fall off significantly faster than controls, the "analgesia" in the Hot Plate test is invalid (motor impairment).

  • Expected Result: At 20 mg/kg, Coniine mice should maintain equilibrium comparable to controls.

Technical Analysis of Results

The "Mecamylamine Shift"

The definitive proof of nAChR involvement lies in the statistical shift. In the Hot Plate test, Coniine (20 mg/kg) typically extends reaction time from ~10s (baseline) to ~20s.

  • With Mecamylamine: The reaction time reverts to ~10–12s.

  • Interpretation: Because Mecamylamine is a specific nAChR channel blocker, the loss of analgesia confirms that Coniine is not acting via opioid receptors, adenosine receptors, or COX inhibition.

Synergistic Potentiation

Coniine has been observed to potentiate the effect of Morphine.[2][4]

  • Data: Sub-effective doses of Morphine + Coniine produce full analgesia.

  • Mechanism: Activation of nAChRs releases endogenous opioids or modulates the descending pain inhibitory pathways (periaqueductal gray matter), lowering the threshold for morphine efficacy [1].

References

  • Arihan, O., et al. (2009). Antinociceptive activity of coniine in mice.[1][4] Journal of Ethnopharmacology. This seminal study identifies the 20 mg/kg therapeutic window and validates the mecamylamine blockade.

  • Radulović, N., et al. (2012). A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity.[5] Food and Chemical Toxicology.[5] Compares coniine with conmaculatin, reinforcing the piperidine pharmacophore's role in pain modulation.[4]

  • Damaj, M. I., et al. (1994). Antinociceptive responses to nicotinic acetylcholine receptor agonists in mice. Journal of Pharmacology and Experimental Therapeutics. Establishes the baseline protocols for nAChR agonist testing using mecamylamine.

Sources

Comparative analysis of coniine and other piperidine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of Coniine (the toxic principle of Conium maculatum) against two structurally related but pharmacologically distinct piperidine alkaloids: Lobeline (CNS active agent) and Piperine (bioavailability enhancer).

While all three share a piperidine heterocycle, their functional groups dictate vastly different biological fates. Coniine acts as a potent, volatile neuromuscular blocker; Lobeline functions as a high-affinity VMAT2 ligand and nAChR modulator; and Piperine serves as a TRPV1 agonist and metabolic inhibitor. This guide details their physicochemical divergence, receptor kinetics, and specific handling protocols required for accurate experimental analysis.

Chemical & Physicochemical Profiling[1]

The structural variance between these alkaloids dictates their solubility, volatility, and blood-brain barrier (BBB) permeability.

Table 1: Physicochemical Comparison
FeatureConiine Lobeline Piperine
IUPAC Name (2S)-2-propylpiperidine2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
Molecular Weight 127.23 g/mol 337.46 g/mol 285.34 g/mol
State (STP) Volatile oily liquid Crystalline solidCrystalline solid
pKa 11.0 (Highly Basic)8.96~12 (Amide nitrogen is non-basic)
LogP 2.05 (Lipophilic)3.383.69
Key Solubility Ethanol, Ether, AcetoneChloroform, BenzeneEthanol, Chloroform
Volatility Risk High (Loss during evaporation)LowNegligible

Expert Insight: Coniine’s volatility is the most common source of experimental error. Unlike Lobeline or Piperine, Coniine free base will co-evaporate with solvents during rotary evaporation. It must be converted to its hydrochloride salt (Coniine·HCl) prior to concentration.

Pharmacology & Mechanism of Action[4][5]

Coniine: The Neuromuscular Blocker

Coniine acts as a non-depolarizing antagonist at nicotinic acetylcholine receptors (nAChRs), specifically the muscle-type (


).
  • Mechanism: It binds to the postsynaptic membrane, preventing Acetylcholine (ACh) binding.

  • Outcome: Flaccid paralysis.[1] Death results from respiratory failure (diaphragm paralysis).

  • Potency:

    
     (Tissue dependent).
    
Lobeline: The CNS Modulator

Lobeline is structurally bulkier and acts centrally.

  • Mechanism: It is a mixed agonist/antagonist at neuronal nAChRs (

    
    ) but, crucially, acts as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).
    
  • Outcome: Modulates dopamine release; investigated for psychostimulant abuse treatment.

  • Potency: High affinity (

    
    ).[2][3]
    
Piperine: The Metabolic Enhancer

Piperine lacks the basic nitrogen character of the others due to the amide linkage.

  • Mechanism: Agonist at TRPV1 (heat sensation) and inhibitor of CYP3A4 and P-glycoprotein (P-gp).

  • Outcome: Increases bioavailability of co-administered drugs (e.g., Curcumin).

Visualization: Comparative Receptor Interaction

MOA Coniine Coniine nAChR_Muscle nAChR (Muscle) (Neuromuscular Junction) Coniine->nAChR_Muscle Antagonist (Flaccid Paralysis) nAChR_Neuronal nAChR (Neuronal) (CNS: α4β2) Coniine->nAChR_Neuronal Antagonist Lobeline Lobeline Lobeline->nAChR_Neuronal Mixed Agonist/ Antagonist (High Affinity) VMAT2 VMAT2 (Dopamine Transporter) Lobeline->VMAT2 Inhibitor (Dopamine Modulation) Piperine Piperine TRPV1 TRPV1 (Sensory Neurons) Piperine->TRPV1 Agonist (Pungency) CYP450 CYP3A4 / P-gp (Metabolism) Piperine->CYP450 Inhibitor (Bioavailability Enhancement)

Figure 1: Mechanistic divergence of piperidine alkaloids. Coniine targets peripheral motor endpoints, Lobeline targets CNS modulation, and Piperine targets metabolic pathways.

Toxicology & Safety Profile

The therapeutic window varies drastically between these compounds.

CompoundLD50 (Mouse, i.v./i.p.)Primary Toxicity TargetTherapeutic Potential
Coniine ~7–12 mg/kgRespiratory Muscles (Paralysis)None (Historical poison)
Lobeline ~40 mg/kgCNS (Seizures at high dose)Smoking cessation (Historical), Addiction therapy
Piperine > 300 mg/kgGI Tract (Irritation)Bioavailability enhancer, Nutraceutical

Key Finding: The (R)-(-)-enantiomer of Coniine is approximately 2x more toxic than the (S)-(+)-enantiomer, emphasizing the need for chiral separation in toxicological assessments [1].

Experimental Protocols

Protocol A: Volatility-Safe Extraction of Coniine

Objective: Isolate Coniine from plant matrix without losing the analyte to evaporation. Application: Conium maculatum seeds/leaves.[4][5]

  • Maceration: Homogenize 5g plant material in 50mL 0.5M H₂SO₄. (Acidic pH keeps Coniine protonated and non-volatile).

  • Defatting: Wash the acidic aqueous layer with 20mL Hexane x 2. Discard Hexane (removes chlorophyll/lipids).

  • Basification: Adjust aqueous phase pH to >11 using 10M NaOH. Note: Solution will turn cloudy as free base Coniine precipitates.

  • Extraction: Extract immediately with 20mL Dichloromethane (DCM) x 3.

  • Stabilization (CRITICAL): Add 2mL of 1M HCl in Methanol to the combined DCM extracts BEFORE evaporation.

    • Reasoning: This converts volatile Coniine free base (

      
      , high vapor pressure) into stable Coniine·HCl salt.
      
  • Concentration: Rotary evaporate at 40°C. Reconstitute residue in Methanol for analysis.

Protocol B: GC-MS Quantification

Objective: Differentiate Coniine from co-occurring alkaloids (e.g.,


-coniceine) and quantify.[6][7]
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program:

    • Initial: 60°C (hold 2 min) — Traps volatile amines.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (hold 5 min).

  • MS Parameters: EI Source (70eV), SIM Mode.

  • Target Ions (m/z):

    • Coniine: 84 (Quant), 56, 127.

    • 
      -Coniceine:  83 (Quant), 55, 125.
      
    • Piperine: 201 (Quant), 115, 285.

Visualization: Extraction Workflow

Extraction Start Raw Plant Material (Conium maculatum) AcidExt Acid Extraction (0.5M H2SO4) [Coniine-H+ (Stable)] Start->AcidExt Wash Hexane Wash (Remove Lipids) AcidExt->Wash Base Basify (pH > 11) [Coniine Free Base (Volatile!)] Wash->Base OrgExt DCM Extraction Base->OrgExt Trap CRITICAL STEP: Add HCl in MeOH OrgExt->Trap Immediate Evap Rotary Evaporation (Coniine-HCl Salt) Trap->Evap Analysis GC-MS Analysis Evap->Analysis

Figure 2: Optimized extraction workflow preventing volatilization loss of Coniine.

References

  • Stereoselective potencies and relative toxicities of coniine enantiomers. Lee, S. T., et al. (2008).[8] Chemical Research in Toxicology. [Link][8]

  • Coniine: A Review of its History, Synthesis, and Bioactivity. The Alkaloids: Chemistry and Biology. [Link]

  • Pharmacology of lobeline, a nicotinic receptor ligand. Damaj, M. I., et al. (1997). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Piperine and its role in chronic diseases. Derosa, G., et al. (2016). Advances in Experimental Medicine and Biology. [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids. Barrera Adame, D. A., et al. (2024).[5] Journal of Natural Products. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of Coniine to Nicotinic Acetylcholine Receptor (nAChR) Subunits

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the binding affinity of the alkaloid coniine across various nicotinic acetylcholine receptor (nAChR) subtypes. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterization.

Introduction: Coniine and the Nicotinic Acetylcholine Receptor Family

Coniine is a potent piperidine alkaloid isolated from poison hemlock (Conium maculatum), infamous for its role in the execution of Socrates.[1][2] Its toxicity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), a diverse superfamily of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[1][2][3] When coniine binds to nAChRs, particularly at the neuromuscular junction, it mimics acetylcholine (ACh) before causing a persistent depolarization that leads to receptor inactivation and flaccid paralysis, with death often resulting from respiratory failure.[1]

nAChRs are not a single entity but a wide family of receptors with varying subunit compositions, which dictates their pharmacology.[4][5][6] Understanding the specific binding affinity of coniine for these different nAChR subtypes is paramount for elucidating its precise toxicological profile and exploring its potential as a pharmacological tool. This guide details a multi-pronged strategy, combining direct binding assays, functional electrophysiological analysis, and predictive computational modeling, to generate a comprehensive and validated affinity profile for coniine.

The Target: A Deep Dive into nAChR Structure and Diversity

To validate binding, one must first understand the target. nAChRs are pentameric proteins, meaning they are assembled from five homologous subunits arranged symmetrically around a central ion pore.[4][5][7] In vertebrates, 17 distinct nAChR subunits have been identified (α1-10, β1-4, γ, δ, and ε), which co-assemble into a vast array of receptor subtypes.[5][8] These are broadly classified into two groups:

  • Muscle-Type nAChRs: Found at the neuromuscular junction, these typically have a stoichiometry of (α1)₂β1δε in adult tissue.[5]

  • Neuronal-Type nAChRs: Expressed throughout the nervous system, these are assembled from various combinations of α2–α10 and β2–β4 subunits. They can be heteromeric (e.g., the high-affinity α4β2 subtype, prevalent in the brain) or homomeric (e.g., the α7 subtype).[4][8]

The ligand binding site is not located on a single subunit but is formed at the interface between two adjacent subunits—typically between an α-subunit (the "principal" component) and a non-α subunit (the "complementary" component).[4][8][9] This structural arrangement is the basis for the pharmacological diversity of nAChRs; the specific amino acids lining this interface in different subunit combinations dictate the affinity and efficacy of ligands like acetylcholine and, critically for our purposes, coniine.

Figure 1: General pentameric structure of a heteromeric nAChR.

A Comparative Guide to Affinity Validation Methodologies

A single experimental method provides only one piece of the puzzle. A robust validation strategy requires the integration of biochemical, functional, and computational data. Here, we compare three cornerstone methodologies.

Method 1: Radioligand Binding Assays (The Gold Standard for Direct Affinity)

Radioligand binding assays are considered the gold standard for directly quantifying the affinity of a compound for a receptor.[10] They measure the ability of an unlabeled compound (the "competitor," i.e., coniine) to displace a radiolabeled ligand with known affinity from the receptor.

Causality Behind the Choice: This technique directly probes the physical interaction between coniine and the nAChR protein, independent of downstream functional effects. It is performed on membrane preparations from tissues or cell lines engineered to express a single, defined nAChR subtype. This allows for the precise determination of the inhibition constant (Kᵢ), a true measure of binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Homogenize tissue (e.g., rat brain cortex for α4β2 or hippocampus for α7) or cultured cells (e.g., HEK293 cells stably expressing a specific nAChR subtype) in ice-cold lysis buffer.[11]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous ligands.[11]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Competitive Binding Incubation:

    • In a 96-well plate, combine a fixed amount of membrane protein with a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for heteromeric nAChRs; [¹²⁵I]α-Bungarotoxin for α7 and muscle-type).[12] The radioligand concentration should ideally be at or below its dissociation constant (Kₔ).

    • Add varying concentrations of unlabeled coniine (typically spanning 6-8 orders of magnitude).

    • Include control wells for "total binding" (no coniine) and "non-specific binding" (a high concentration of a known nAChR ligand, like nicotine or epibatidine, to saturate all specific sites).[11]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[11]

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration, trapping the membranes (with bound radioligand) onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[11]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding at each coniine concentration by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the log of coniine concentration. Fit the data with a non-linear regression model to determine the IC₅₀ (the concentration of coniine that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Self-Validating System: The integrity of this protocol relies on first performing saturation binding experiments with the radioligand alone to accurately determine its Kₔ and the receptor density (Bₘₐₓ).[10] This ensures the Cheng-Prusoff conversion is accurate.

Figure 3: Principle of measuring functional nAChR inhibition.
Method 3: Computational Modeling and Docking (The Predictive Structural Insight)

In silico methods provide a powerful, predictive lens through which to view ligand-receptor interactions at the atomic level. Homology modeling and molecular docking can predict how coniine fits into the binding pocket of different nAChR subtypes and estimate the strength of this interaction.

Causality Behind the Choice: While not a substitute for experimental data, computational modeling is the only method that provides a structural hypothesis for observed binding affinities. [13]It can rationalize why coniine binds more tightly to one subtype over another by identifying key amino acid interactions. This is invaluable for guiding future experiments, such as site-directed mutagenesis, and for the rational design of novel ligands. [13][14]

Detailed Workflow: Homology Modeling and Molecular Docking
  • Template Selection:

    • Identify high-resolution structures to serve as templates. The Acetylcholine Binding Protein (AChBP), a soluble homolog of the nAChR extracellular domain, is a common and reliable choice. [13][15]More recent cryo-EM structures of full-length nAChRs can also be used.

  • Homology Modeling:

    • Perform a sequence alignment between the target nAChR subunits (e.g., human α4 and β2) and the template structure.

    • Use modeling software (e.g., MODELLER, SWISS-MODEL) to build a 3D model of the target receptor's extracellular domain based on the template's coordinates. [16][17]The most critical region is the interface between the subunits where the binding pocket resides.

  • Model Refinement and Validation:

    • Energetically minimize the generated model to resolve any steric clashes.

    • Validate the model's stereochemical quality using tools like PROCHECK or Ramachandran plots.

  • Ligand and Receptor Preparation:

    • Generate a 3D structure of coniine and assign appropriate charges and protonation states. The protonated state of the piperidine nitrogen is critical for the key interaction in the binding pocket. [18][19] * Define the binding site on the receptor model, typically centered on the conserved aromatic residues at the subunit interface.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide) to systematically place coniine into the defined binding pocket in multiple conformations and orientations.

    • The program will score each "pose" based on a scoring function that estimates the binding free energy, predicting the most favorable binding mode. [13]

  • Analysis:

    • Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, cation-π interactions with tryptophan residues, hydrophobic contacts) between coniine and specific amino acids in the binding pocket. [18] * Compare the predicted binding energies across models of different nAChR subtypes to generate a hypothesis about coniine's selectivity.

Self-Validating System: The trustworthiness of this approach hinges on its synergy with experimental data. A strong computational study will build models of several subtypes, and the predicted ranking of binding affinities should correlate with the experimentally determined Kᵢ or IC₅₀ values. Any discrepancies can point to inaccuracies in the model or novel binding modes, guiding further investigation. [15]

Computational_Workflow A Select High-Resolution Template (e.g., AChBP) B Align Target nAChR Subunit Sequences A->B C Generate 3D Homology Model of nAChR Binding Domain B->C D Validate and Refine Model C->D F Perform Molecular Docking of Coniine into Binding Site D->F E Prepare 3D Coniine Structure E->F G Analyze Binding Pose and Calculate Binding Energy Score F->G H Compare Scores Across Different nAChR Subtypes G->H I Validate with Experimental Data (Binding or E-phys) H->I

Sources

Comparative Validation of Natural vs. Synthetic Coniine: Stereochemical & Toxicological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Trap

In drug development and toxicological modeling, the interchangeability of natural and synthetic alkaloids is often assumed but rarely rigorously validated. Coniine (2-propylpiperidine) presents a critical case study where this assumption fails.

The Core Insight: Natural coniine extracted from Conium maculatum is almost exclusively the (


)-(+)-enantiomer . However, standard synthetic routes often yield racemic (

)-coniine
. Crucially, experimental data indicates that the non-natural (

)-(-)-enantiomer
is up to 2x more potent as a nicotinic acetylcholine receptor (nAChR) antagonist than the natural (

)-form.

Researchers switching from natural isolates to racemic synthetic standards without adjusting for this potency divergence risk significant data skew, potentially overestimating the toxicity of the natural substrate or under-dosing the synthetic equivalent. This guide provides the protocols to cross-validate these sources.

Part 1: Chemical Identity & Purity Profiling

The first pillar of cross-validation is establishing the stereochemical and impurity "fingerprint" of your material.

Production Pathways & Impurity Origins

The source of the molecule dictates its background noise—the impurities that can interfere with sensitive electrophysiology or binding assays.

  • Natural Extraction: Carries biosynthetic precursors like

    
    -coniceine (highly toxic) and structural analogs (conhydrine).
    
  • Synthetic Production: Carries catalyst residues (Palladium) and chiral impurities.

Figure 1: Comparative Production Workflows & Critical Control Points

Coniine_Production cluster_Natural Natural Extraction (S-Isomer Dominant) cluster_Synthetic Synthetic Routes (Racemic Risk) Plant Conium maculatum (Biomass) Extract Acid-Base Extraction (pH Modulation) Plant->Extract Nat_Purify Fract. Distillation / Chromatography Extract->Nat_Purify Nat_Product Natural Coniine (>98% S-Isomer) Nat_Purify->Nat_Product Validation CROSS-VALIDATION (Chiral HPLC / GC-MS) Nat_Product->Validation Precursors 2-Methylpyridine / Acetaldehyde Synth_Step Knoevenagel Condensation & Reduction Precursors->Synth_Step Resolution Chiral Resolution (Tartaric Acid/Lipase) Synth_Step->Resolution Syn_Product Synthetic Coniine (Racemic or Enantiopure) Synth_Step->Syn_Product  Skip Resolution (Yields Racemate) Resolution->Syn_Product  Success Syn_Product->Validation

Caption: Workflow divergence showing the critical "Resolution" step in synthesis. Omitting this yields racemic mixtures with altered potency profiles.

Physicochemical Comparison Table
FeatureNatural Coniine (Standard)Synthetic Coniine (Racemic)Synthetic Coniine (Asymmetric)
Stereochemistry >99% (

)-(+)
50% (

) / 50% (

)
>95% (

) or (

) (Method dependent)
Optical Rotation


(neat) /

(CHCl

)

Matches Natural if (

)-synthesized
Major Impurities

-Coniceine (Toxic), Conhydrine
Residual Solvents, Palladium (catalyst)Enantiomeric excess (ee) drift
Physical State Colorless oily liquidColorless oily liquidColorless oily liquid
Odor "Mousy" (distinctive)"Mousy""Mousy"

Part 2: Analytical Validation Protocols

Before biological testing, you must quantify the Enantiomeric Excess (ee) . Standard GC-MS cannot distinguish enantiomers without a chiral column or derivatization.

Protocol: Chiral Resolution via Derivatization (GC-MS)

This protocol uses a chiral derivatizing agent to create diastereomers, which are separable on standard non-chiral GC columns.

Reagents:

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFPC) - Chiral Derivatizing Agent

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Workflow:

  • Preparation: Dissolve 1 mg of Coniine sample in 0.5 mL DCM.

  • Basification: Add 10

    
    L TEA (scavenges HCl).
    
  • Derivatization: Add 20

    
    L TFPC. Incubate at 60°C for 30 mins.
    
  • Quench: Wash with 0.1 M HCl, then water. Dry organic layer over MgSO

    
    .
    
  • Analysis: Inject into GC-MS (Split 1:50).

    • Result: (

      
      )-Coniine-TFPC and (
      
      
      
      )-Coniine-TFPC will elute at different retention times.
    • Acceptance Criteria: Natural sources should show a single dominant peak (>98%). Racemic synthetic will show two 1:1 area peaks.

Part 3: Biological Equivalence (The Potency Inversion)

This is the most critical section for researchers. Coniine acts as a non-depolarizing blocker at the neuromuscular junction (nAChR).

Mechanism of Action & Stereoselectivity

The (


)-enantiomer binds with higher affinity to the mammalian 

nAChR subtype than the natural (

)-enantiomer. This is likely due to steric fitting within the hydrophobic pocket of the receptor's ligand-binding domain.
Figure 2: nAChR Competition & Stereoselective Blockade

nAChR_Mechanism Receptor nAChR (Closed State) Neuromuscular Junction ACh Acetylcholine (ACh) (Endogenous Agonist) Binding Competitive Binding @ Alpha-Subunit Interface ACh->Binding S_Con (S)-Coniine (Natural) S_Con->Binding S_Con->Binding Mod. Affinity (Kd Med) R_Con (R)-Coniine (Synthetic Impurity) R_Con->Binding R_Con->Binding High Affinity (Kd Low) Depolar Channel Opening (Muscle Contraction) Binding->Depolar ACh Wins Block Receptor Blockade (Paralysis) Binding->Block Coniine Wins

Caption: Competitive antagonism at the nAChR. Note that the (R)-isomer (synthetic) exhibits higher binding affinity than the natural (S)-isomer.

Comparative Potency Data

The following data aggregates results from TE-671 cells (expressing human fetal nAChR) and mouse bioassays.

CompoundSourceRelative Potency (In Vitro)Mouse LD50 (mg/kg, i.v.)
(

)-(-)-Coniine
Synthetic (Resolved)High (1.0x Reference)~7.0
(

)-Coniine
Synthetic (Racemic)Medium (~0.8x of R)~7.7
(

)-(+)-Coniine
Natural / SyntheticLow (~0.6x of R)~12.1

-Coniceine
Natural (Impurity)Very High (> R-Coniine)~2.5

Interpretation:

  • The "Synthetic Spike": If you replace Natural Coniine with Racemic Synthetic Coniine, your sample becomes more toxic (LD50 drops from 12.1 to 7.7).

  • The "Impurity Spike": If your Natural Coniine is impure (contains

    
    -coniceine), it may appear artificially potent, masking the lower potency of the (
    
    
    
    )-coniine.

Part 4: Recommendations for Researchers

  • For Receptor Characterization: Use Enantiopure Synthetic (

    
    )-Coniine .
    
    • Why? Natural extracts vary in

      
      -coniceine content, which drastically alters observed IC50 values.
      
  • For Toxicology Modeling: Use Natural Extracts (Standardized) .

    • Why? To accurately model forensic cases of plant ingestion, the synergistic effect of the "hemlock cocktail" (coniine +

      
      -coniceine) is necessary.
      
  • Mandatory Reporting: Publications must explicitly state the Optical Rotation (

    
    )  of the coniine used. "Coniine" without stereochemical definition is scientifically ambiguous.
    

References

  • Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Chemical Research in Toxicology. (2008).[1][2][3] Validates the higher toxicity of the (R)-enantiomer compared to the natural (S)-form.[4] Link

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules. (2017).[3][5] Comprehensive review of natural sources, biosynthesis, and historical context. Link

  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Journal of Organic Chemistry. (1995).[6] Details the synthetic methodology for resolving enantiopure coniine. Link

  • Stereoselective potencies and rel

    
    -coniceine and N-methylconiine enantiomers. Chemical Research in Toxicology. (2013).[3][5][7][8] Establishes the toxicity hierarchy of hemlock alkaloids. Link
    
  • Analytical Standards for

    
    -Coniceine Identification. BenchChem Protocols. (2025).[9][10] Provides GC-MS parameters for alkaloid differentiation. Link[10]
    

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coniine hydrobromide
Reactant of Route 2
Reactant of Route 2
Coniine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.